Product packaging for 2-Acetoxyhexanedioic acid(Cat. No.:)

2-Acetoxyhexanedioic acid

Cat. No.: B15336183
M. Wt: 204.18 g/mol
InChI Key: INKAOPBYKXYZOC-UHFFFAOYSA-N
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Description

2-Acetoxyhexanedioic acid is a derivative of hexanedioic acid (commonly known as adipic acid), a dicarboxylic acid of significant industrial and research importance . As a monomeric building block, it features both a carboxylic acid and an acetoxy ester functional group, making it a valuable intermediate for organic synthesis and polymer research. This structure suggests potential utility in the development of specialized polyesters and polyurethanes, expanding on the known applications of its parent compound, which is a major precursor to nylon 66 and other polymers . The specific mechanism of action, biological activity, and detailed research applications for this compound are not currently well-documented in the available scientific literature. Researchers are encouraged to investigate its properties as a synthetic intermediate, potentially in the creation of novel biodegradable materials, drug delivery systems, or as a substrate for enzymatic studies. The compound must be handled by qualified professionals in a controlled laboratory setting. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O6 B15336183 2-Acetoxyhexanedioic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

2-acetyloxyhexanedioic acid

InChI

InChI=1S/C8H12O6/c1-5(9)14-6(8(12)13)3-2-4-7(10)11/h6H,2-4H2,1H3,(H,10,11)(H,12,13)

InChI Key

INKAOPBYKXYZOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 2-acetoxyhexanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

In-depth Technical Guide: 2-Acetoxyhexanedioic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of this compound: Current Knowledge and Data

This technical guide addresses the . Following a comprehensive search of available scientific literature and chemical databases, it has been determined that This compound is not a well-documented or characterized compound.

Our extensive investigation into publicly accessible chemical and scientific databases has yielded no specific experimental or theoretical data regarding the synthesis, physical properties (e.g., melting point, boiling point, solubility), or chemical properties (e.g., pKa, reactivity) of this compound.

Consequently, we are unable to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams for this specific molecule. The absence of information suggests that this compound may be a novel compound that has not yet been synthesized or characterized.

For the benefit of researchers interested in this or structurally related molecules, we provide the following information on the parent compound, hexanedioic acid (commonly known as adipic acid), and general synthetic considerations for acetoxy-substituted carboxylic acids.

Parent Compound: Hexanedioic Acid (Adipic Acid)

Hexanedioic acid is a dicarboxylic acid with the chemical formula (CH₂)₄(COOH)₂. It is a crucial industrial chemical, primarily used in the production of nylon. Its physical and chemical properties are well-established.

Table 1: Physicochemical Properties of Hexanedioic Acid

PropertyValue
Molecular FormulaC₆H₁₀O₄
Molar Mass146.14 g/mol
Melting Point152.1 °C
Boiling Point337.5 °C
Water Solubility1.4 g/100 mL at 20 °C
pKa₁4.43
pKa₂5.41

General Synthetic Strategies for α-Acetoxy Carboxylic Acids

While a specific protocol for this compound is not available, a general approach for the synthesis of α-acetoxy carboxylic acids can be conceptualized. A plausible synthetic route could involve the α-hydroxylation of hexanedioic acid followed by acetylation.

Conceptual Experimental Workflow: Synthesis of this compound

This diagram illustrates a hypothetical two-step synthesis of this compound from a suitable precursor.

Synthesis_Workflow start Hexanedioic Acid Derivative (e.g., 2-bromohexanedioic acid) step1 Step 1: Nucleophilic Substitution (e.g., with hydroxide) start->step1 intermediate 2-Hydroxyhexanedioic Acid step1->intermediate step2 Step 2: Acetylation (e.g., with acetic anhydride or acetyl chloride) intermediate->step2 product This compound step2->product

Caption: A conceptual workflow for the synthesis of this compound.

Logical Relationship of Functional Groups

The chemical properties of the target molecule would be dictated by the interplay of its three key functional groups: two carboxylic acids and one ester (acetoxy group).

Diagram of Functional Group Relationships

This diagram illustrates the expected chemical reactivity based on the functional groups present in this compound.

Functional_Groups molecule This compound carboxyl1 Carboxylic Acid (C1) molecule->carboxyl1 Acidity, Esterification carboxyl2 Carboxylic Acid (C6) molecule->carboxyl2 Acidity, Esterification acetoxy Acetoxy Group (C2) molecule->acetoxy Hydrolysis

Caption: Key functional groups and their potential reactivity in this compound.

Conclusion and Future Directions

There is currently no available scientific literature detailing the . The information presented herein is based on the well-characterized parent compound, hexanedioic acid, and general principles of organic synthesis and reactivity.

For researchers and drug development professionals interested in this molecule, the following steps are recommended:

  • De novo Synthesis: Develop and execute a synthetic route to produce this compound. The conceptual workflow provided can serve as a starting point.

  • Structural Characterization: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.

  • Physicochemical Property Determination: Conduct experiments to measure key properties such as melting point, boiling point, solubility in various solvents, and pKa values.

This foundational work is essential before any investigation into the biological activity or potential applications of this compound can be undertaken.

Disclaimer: This document is intended for informational purposes only and is based on the current state of publicly available scientific knowledge. The absence of data for this compound should be noted, and any experimental work should be conducted with appropriate safety precautions and by qualified personnel.

An In-depth Technical Guide to Hexanedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of hexanedioic acid and its derivatives, with a focus on compounds related to the requested 2-acetoxyhexanedioic acid. Due to a lack of specific data for this compound in publicly available chemical databases, this document focuses on providing comprehensive information on closely related and more extensively studied analogues.

Physicochemical Data of Hexanedioic Acid and Its Derivatives

A direct CAS number and molecular weight for this compound could not be identified from available resources, suggesting it is not a commonly cataloged compound. However, the properties of adipic acid (hexanedioic acid) and its other derivatives at the 2-position are well-documented and provide a valuable reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Adipic Acid 124-04-9[1][2]C₆H₁₀O₄[1][2]146.14[1]
2-Hydroxyadipic Acid 18294-85-4[3]C₆H₁₀O₅[3]162.1[3]
2-Oxoadipic Acid 3184-35-8[4]C₆H₈O₅[4]160.12[4]

Note: The molecular weight of the theoretical this compound (C₈H₁₂O₆) would be approximately 204.18 g/mol , based on the addition of an acetyl group to 2-hydroxyadipic acid.

Adipic Acid: The Parent Compound

Adipic acid, or hexanedioic acid, is a white crystalline solid that serves as a fundamental building block in various industrial and biological processes.[2] It is a dicarboxylic acid, meaning it possesses two carboxylic acid functional groups.[1]

Key Properties of Adipic Acid:

  • IUPAC Name: Hexanedioic acid[1]

  • Melting Point: 152.1 °C[2]

  • Boiling Point: 337.5 °C[2]

  • Solubility: Soluble in water, with increasing solubility at higher temperatures.[2] It is also soluble in methanol and ethanol.[2]

From an industrial standpoint, adipic acid is a crucial monomer for the production of nylon-6,6 and polyurethanes.[2] In a biological context, derivatives of adipic acid are metabolites in the degradation pathways of lysine and tryptophan.

Experimental Considerations

Due to the absence of specific literature on this compound, experimental protocols for its synthesis, purification, or use in biological assays are not available. However, general methodologies for the synthesis of related compounds can be inferred.

Hypothetical Synthesis Workflow for this compound:

The synthesis of this compound would likely start from a precursor such as 2-hydroxyadipic acid or 2-oxoadipic acid. A potential synthetic route is outlined in the diagram below.

G cluster_0 Potential Synthesis Pathway A 2-Hydroxyadipic Acid C This compound A->C Acetylation B Acetic Anhydride or Acetyl Chloride D Purification (e.g., Chromatography) C->D

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol for Acetylation:

A general protocol for the acetylation of a hydroxyl group on a dicarboxylic acid would involve the following steps:

  • Dissolution: The starting material (e.g., 2-hydroxyadipic acid) is dissolved in a suitable aprotic solvent.

  • Reagent Addition: An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acidic byproduct.

  • Reaction: The reaction mixture is stirred, potentially with heating, for a period sufficient to ensure complete conversion.

  • Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed to remove impurities.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield the pure this compound.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Signaling Pathways and Biological Activity

There is no available information regarding the signaling pathways or specific biological activities of this compound. Research into the biological roles of related dicarboxylic acids, such as 2-hydroxyadipic acid and 2-oxoadipic acid, is ongoing. For instance, elevated urinary levels of 2-hydroxyadipic acid are observed in patients with 2-ketoadipic aciduria, a metabolic disorder affecting the breakdown of lysine, hydroxylysine, and tryptophan.[3]

Logical Relationship of Adipic Acid Derivatives in Metabolism:

The diagram below illustrates the general relationship between adipic acid and its 2-substituted derivatives in a metabolic context.

G Adipic Adipic Acid Hydroxy 2-Hydroxyadipic Acid Adipic->Hydroxy Hydroxylation Oxo 2-Oxoadipic Acid Hydroxy->Oxo Oxidation Acetoxy This compound (Hypothetical) Hydroxy->Acetoxy Acetylation (Synthetic)

Caption: Metabolic relationship of adipic acid derivatives.

This guide provides a summary of the available information for compounds closely related to this compound. Researchers interested in this specific molecule may need to undertake its synthesis and characterization as a novel compound.

References

2-Acetoxyhexanedioic Acid: A Technical Whitepaper on a Novel Adipic Acid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Acetoxyhexanedioic acid, a derivative of hexanedioic acid (adipic acid), represents a novel chemical entity with potential applications in drug delivery and polymer science. While direct research on this specific molecule is not present in the public domain, its structural similarity to adipic acid and other functionalized dicarboxylic acids suggests a range of predictable properties and potential uses. This whitepaper provides a comprehensive overview of the theoretical synthesis, predicted physicochemical properties, and potential applications of this compound, drawing upon existing knowledge of related compounds.

Discovery and History

There is no documented discovery or historical record of this compound in the available scientific literature. The compound is not found in major chemical databases under this name or its common synonyms. However, the history of its parent molecule, adipic acid, is well-established. Adipic acid was first synthesized in 1906 by French chemists L. Bouveault and R. Locquin through the oxidation of cyclohexanol.[1] It is a crucial industrial monomer, primarily used in the production of nylon 6-6.[1][2] Adipic acid and its derivatives have also been explored for various applications in medicine, including their use in controlled-release drug formulations to achieve pH-independent release profiles.[2][3][4] The exploration of this compound is a logical extension of the ongoing research into novel derivatives of adipic acid for specialized applications.

Theoretical Synthesis and Experimental Protocols

The synthesis of this compound can be hypothetically achieved through the acetylation of 2-hydroxyhexanedioic acid.

Hypothetical Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 2-Hydroxyhexanedioic_acid 2-Hydroxyhexanedioic acid Reaction Acetylation Reaction (Pyridine as catalyst) 2-Hydroxyhexanedioic_acid->Reaction Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction 2-Acetoxyhexanedioic_acid This compound Reaction->2-Acetoxyhexanedioic_acid Acetic_acid_byproduct Acetic acid (byproduct) Reaction->Acetic_acid_byproduct

Caption: Hypothetical synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via acetylation of 2-hydroxyhexanedioic acid.

Materials:

  • 2-Hydroxyhexanedioic acid (CAS 18294-85-4)[5][6][7][8]

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of 2-hydroxyhexanedioic acid in a minimal amount of pyridine.

  • Addition of Acetylating Agent: To the stirred solution, add a stoichiometric excess (e.g., 1.5 to 2 equivalents) of acetic anhydride dropwise. The addition should be performed at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and allow it to stir for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the excess acetic anhydride by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on the known properties of adipic acid and related acetylated compounds.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C8H12O6Based on the addition of an acetyl group (C2H2O) to 2-hydroxyhexanedioic acid (C6H10O5).
Molecular Weight 204.18 g/mol Calculated from the molecular formula.
Appearance White crystalline solidSimilar to adipic acid.[2]
Melting Point Likely lower than adipic acid (152 °C)The addition of the bulkier acetoxy group may disrupt the crystal lattice, leading to a lower melting point.
Solubility Soluble in water and polar organic solventsThe presence of two carboxylic acid groups and an ester group would confer polarity. Adipic acid is soluble in water.[2]
Acidity (pKa) Two pKa values, likely similar to adipic acid (pKa1 ≈ 4.4, pKa2 ≈ 5.4)The electronic effect of the acetoxy group at the 2-position might slightly alter the pKa values compared to adipic acid.

Potential Applications in Drug Development

Given the use of adipic acid in controlled-release formulations, this compound could offer novel properties as an excipient or a component of a prodrug strategy.

Potential Signaling Pathway for Investigation

As a dicarboxylic acid, this compound could potentially influence cellular metabolism. One area of investigation could be its effect on pathways regulated by metabolic intermediates.

Signaling_Pathway 2-Acetoxyhexanedioic_acid This compound Cellular_Uptake Cellular Uptake 2-Acetoxyhexanedioic_acid->Cellular_Uptake Esterase_Activity Intracellular Esterase Activity Cellular_Uptake->Esterase_Activity 2-Hydroxyhexanedioic_acid_Metabolite 2-Hydroxyhexanedioic Acid (Metabolite) Esterase_Activity->2-Hydroxyhexanedioic_acid_Metabolite Metabolic_Pathways Metabolic Pathways (e.g., Fatty Acid Metabolism) 2-Hydroxyhexanedioic_acid_Metabolite->Metabolic_Pathways Cellular_Response Modulation of Cellular Response Metabolic_Pathways->Cellular_Response

Caption: Potential metabolic fate of this compound.

Applications in Controlled Drug Release
  • pH-Independent Release: Similar to adipic acid, this compound could be incorporated into matrix tablets to create a pH-independent release profile for both weakly acidic and weakly basic drugs.[3]

  • Biodegradable Polymers: The molecule could serve as a monomer for the synthesis of biodegradable polyesters with tunable properties. The acetoxy group could be a site for further functionalization or could influence the degradation rate of the polymer backbone.

  • Prodrug Design: The carboxylic acid groups could be used to form ester or amide linkages with a parent drug molecule, creating a prodrug. The acetoxy group could modulate the lipophilicity and enzymatic cleavage of the prodrug.

Future Directions

The lack of existing research on this compound presents a significant opportunity for novel investigations. Key areas for future research include:

  • Confirmation of Synthesis and Characterization: The first step would be to synthesize and fully characterize this compound to confirm its structure and properties.

  • Toxicology and Biocompatibility Studies: To assess its potential for pharmaceutical applications, comprehensive in vitro and in vivo toxicity and biocompatibility studies are necessary.

  • Evaluation in Drug Delivery Systems: The performance of this compound as an excipient in various controlled-release formulations should be systematically evaluated.

  • Exploration of Biological Activity: Investigating the intrinsic biological activity of the compound, if any, could open up new therapeutic possibilities.

Conclusion

This compound is a theoretically promising but unexplored derivative of adipic acid. Based on the known chemistry and applications of related compounds, it holds potential as a valuable tool in drug development, particularly in the design of novel drug delivery systems. The synthesis and characterization of this molecule, followed by a thorough investigation of its properties and biological effects, are warranted to unlock its full potential.

References

An In-Depth Technical Guide to 2-Acetoxyhexanedioic Acid and its Relation to Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetoxyhexanedioic acid, a derivative of the industrially significant adipic acid. The document elucidates its structural relationship to the broader class of dicarboxylic acids, detailing its synthesis, physicochemical properties, and potential applications. A thorough understanding of this molecule is pertinent for researchers engaged in the design of novel organic compounds, including those with potential therapeutic applications. This guide furnishes detailed experimental protocols, presents quantitative data in a structured format, and utilizes graphical representations to illustrate key concepts and processes.

Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds characterized by the presence of two carboxylic acid functional groups (-COOH).[1] Their general molecular formula can be represented as HOOC-R-COOH, where 'R' can be an aliphatic or aromatic group.[1] These compounds are fundamental building blocks in organic synthesis and play a crucial role in various industrial processes, including the production of polymers like polyesters and polyamides.[2] Adipic acid (hexanedioic acid), the parent compound of this compound, is a prime example of a commercially vital dicarboxylic acid, serving as a key precursor in the manufacturing of nylon.[3]

The chemical behavior of dicarboxylic acids is largely dictated by the two carboxyl groups. Their acidity, reactivity, and physical properties are influenced by the nature of the 'R' group and the distance between the two carboxylic acid moieties.[4]

This compound: A Substituted Dicarboxylic Acid

This compound, also known as 2-acetoxyadipic acid, is a derivative of hexanedioic acid where an acetoxy group (-OCOCH₃) is substituted at the alpha-carbon (the carbon atom adjacent to one of the carboxyl groups). This substitution significantly influences the molecule's properties, introducing chirality at the C2 position and altering its polarity and potential biological activity.

Structural Relationship

The relationship between this compound, its precursor 2-hydroxyhexanedioic acid, and the parent dicarboxylic acid, hexanedioic acid, is illustrated in the following diagram:

logical_relationship Hexanedioic_Acid Hexanedioic Acid (Adipic Acid) Hydroxy_Acid 2-Hydroxyhexanedioic Acid Hexanedioic_Acid->Hydroxy_Acid Hydroxylation Acetoxy_Acid This compound Hydroxy_Acid->Acetoxy_Acid Acetylation

Caption: Logical relationship of this compound.

Synthesis of this compound

The synthesis of this compound is most practicably achieved through a two-step process starting from a suitable precursor. A plausible and efficient synthetic route involves the hydroxylation of a readily available starting material to yield 2-hydroxyhexanedioic acid, followed by the acetylation of the hydroxyl group.

Synthetic Pathway

experimental_workflow start Starting Material (e.g., Adipic Acid derivative) step1 Step 1: α-Hydroxylation start->step1 intermediate Intermediate: 2-Hydroxyhexanedioic Acid step1->intermediate step2 Step 2: Acetylation intermediate->step2 product Final Product: This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyhexanedioic Acid

While various methods for α-hydroxylation of carboxylic acids exist, a common approach involves the bromination of the α-position followed by nucleophilic substitution with a hydroxide source.

Materials:

  • Hexanedioic acid

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or UV light (initiator)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Appropriate organic solvents (e.g., carbon tetrachloride, diethyl ether)

Procedure:

  • Acid Chloride Formation: Convert hexanedioic acid to its mono-acid chloride by reacting it with a controlled amount of thionyl chloride. This activates the α-position for subsequent bromination.

  • α-Bromination (Hell-Volhard-Zelinsky reaction): React the acid chloride with N-Bromosuccinimide in the presence of a radical initiator (AIBN or UV light) to introduce a bromine atom at the C2 position.

  • Hydrolysis: Carefully hydrolyze the resulting 2-bromohexanedioyl chloride with water to yield 2-bromohexanedioic acid.

  • Nucleophilic Substitution: Treat the 2-bromohexanedioic acid with an aqueous solution of sodium hydroxide. The bromide is displaced by a hydroxyl group via an Sₙ2 reaction.

  • Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate groups and precipitate the 2-hydroxyhexanedioic acid. The product can then be isolated by filtration and purified by recrystallization.

Step 2: Acetylation of 2-Hydroxyhexanedioic Acid

The hydroxyl group of 2-hydroxyhexanedioic acid can be acetylated using acetic anhydride, a common and effective acetylating agent. The use of a base catalyst, such as pyridine, is often employed to facilitate the reaction.[5]

Materials:

  • 2-Hydroxyhexanedioic acid

  • Acetic anhydride (Ac₂O)[5]

  • Pyridine (dry)[5]

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 2-hydroxyhexanedioic acid (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).[5]

  • Acetylation: Cool the solution to 0°C in an ice bath and add acetic anhydride (approximately 1.5-2.0 equivalents per hydroxyl group) dropwise.[5]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.[5]

  • Quenching: Quench the reaction by the careful addition of dry methanol to consume any excess acetic anhydride.[5]

  • Work-up:

    • Co-evaporate the reaction mixture with toluene to remove the pyridine.[5]

    • Dilute the residue with dichloromethane or ethyl acetate.[5]

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[5]

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.[5]

Physicochemical Properties

PropertyHexanedioic Acid (Adipic Acid)2-Hydroxyhexanedioic Acid (Estimated)This compound (Estimated)
Molecular Formula C₆H₁₀O₄C₆H₁₀O₅C₈H₁₂O₆
Molar Mass ( g/mol ) 146.14162.14204.18
Appearance White crystalline solidWhite crystalline solidColorless to pale yellow solid or viscous oil
Melting Point (°C) 152Lower than adipic acidLower than 2-hydroxyhexanedioic acid
Boiling Point (°C) 337.5Higher than adipic acidHigher than 2-hydroxyhexanedioic acid
Solubility in Water Slightly solubleMore soluble than adipic acidModerately soluble
Acidity (pKa₁) ~4.43Expected to be slightly lower than adipic acidExpected to be slightly lower than adipic acid
Acidity (pKa₂) ~5.41Expected to be slightly lower than adipic acidExpected to be slightly lower than adipic acid

Note: The introduction of the polar hydroxyl and acetoxy groups is expected to increase the boiling point and water solubility compared to the parent adipic acid. The melting point may decrease due to a disruption in the crystal lattice. The electron-withdrawing nature of the α-substituents is predicted to slightly increase the acidity of the carboxylic acid groups.[4]

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected key features in each spectrum are outlined below.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.[6][7][8]

  • C=O Stretch (Carboxylic Acid): A strong, broad absorption around 1700-1725 cm⁻¹.[6][7][8]

  • C=O Stretch (Ester): A strong, sharp absorption around 1735-1750 cm⁻¹.[9]

  • C-O Stretch (Ester and Carboxylic Acid): Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carboxylic Acid Protons (-COOH): A broad singlet typically observed downfield, around 10-13 ppm.[6][7][8]

  • α-Proton (-CH(OAc)-): A multiplet (likely a triplet or doublet of doublets) shifted downfield due to the adjacent oxygen and carbonyl group, expected in the range of 4.5-5.5 ppm.

  • Acetyl Protons (-OCOCH₃): A sharp singlet at around 2.0-2.2 ppm.

  • Methylene Protons (-CH₂-): A series of multiplets in the upfield region, typically between 1.5-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carboxylic Acid Carbonyls (-COOH): Two signals in the range of 170-185 ppm.[6][7][8]

  • Ester Carbonyl (-OCOCH₃): A signal around 170 ppm.[9]

  • α-Carbon (-CH(OAc)-): A signal shifted downfield due to the attached oxygen, expected around 70-80 ppm.

  • Acetyl Carbon (-OCOCH₃): A signal around 20-22 ppm.

  • Methylene Carbons (-CH₂-): Signals in the aliphatic region, typically between 20-40 ppm.

Potential Applications and Future Directions

While specific applications for this compound are not well-documented, its structural features suggest several areas of potential interest for researchers:

  • Prodrug Design: The acetoxy group can serve as a labile protecting group for a hydroxyl functionality. In a biological system, esterases could cleave the acetoxy group to release the corresponding α-hydroxy dicarboxylic acid. This strategy is often employed in drug development to improve the pharmacokinetic properties of a parent molecule.

  • Polymer Chemistry: As a difunctional monomer, this compound could be incorporated into polyesters or polyamides. The pendant acetoxy group could be used for post-polymerization modification or to influence the polymer's physical properties, such as its thermal stability or solubility.

  • Asymmetric Synthesis: The chiral center at the C2 position makes this molecule a potential building block in asymmetric synthesis for the preparation of more complex, stereochemically defined molecules.

  • Biological Activity Screening: Derivatives of adipic acid have been investigated for various biological activities.[10][11] this compound could be screened for a range of biological effects, including antimicrobial, anti-inflammatory, or enzyme inhibitory activities.

Future research should focus on the development of an efficient and stereoselective synthesis of this compound. A thorough characterization of its physicochemical properties and an exploration of its reactivity and biological profile will be crucial for unlocking its full potential in various scientific and industrial domains.

References

A Theoretical Modeling Guide for 2-Acetoxyhexanedioic Acid: A Multiscale Computational Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated theoretical modeling studies on 2-acetoxyhexanedioic acid are not available in the public domain. This guide, therefore, presents a comprehensive, hypothetical framework for the computational investigation of this molecule, drawing upon established theoretical methodologies and data from analogous dicarboxylic and organic acids. It is intended to serve as a roadmap for researchers, scientists, and drug development professionals initiating theoretical studies on this compound.

Introduction

This compound, a derivative of adipic acid, presents an interesting subject for theoretical modeling due to its potential applications in polymer science and as a bioactive molecule. Computational chemistry and molecular modeling offer powerful tools to elucidate its structural, electronic, and dynamic properties, providing insights that can guide experimental work and accelerate development. This technical guide outlines a multiscale theoretical approach, from quantum mechanical calculations on the single-molecule level to molecular dynamics simulations of its behavior in a condensed phase.

Computational Methodologies

A robust theoretical investigation of this compound necessitates a combination of quantum chemistry and classical molecular dynamics simulations.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a versatile method for investigating the electronic structure and properties of molecules.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: A preliminary conformational search is performed using a lower level of theory (e.g., PM7) to identify low-energy conformers.

  • DFT Optimization: The lowest energy conformers are then subjected to geometry optimization using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)). The choice of functional can be guided by literature on similar organic acids.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR, Raman).

  • Property Calculations: Single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of this compound in a solvent, which is crucial for understanding its interactions in a biological or chemical system.

Experimental Protocol: Molecular Dynamics Simulation

  • Force Field Parameterization: A suitable classical force field (e.g., AMBER, GROMOS) is selected. If parameters for the acetoxy group on a dicarboxylic acid are not available, they are derived using quantum mechanical calculations (e.g., fitting to electrostatic potential and dihedral scans).

  • System Setup: A simulation box is created containing one or more this compound molecules and a solvent, typically water (e.g., TIP3P or SPC/E water model). Ions are added to neutralize the system.

  • Energy Minimization: The energy of the initial system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 298.15 K) and then equilibrated at constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run: A long production simulation (e.g., 100-1000 ns) is run in the NVT or NPT ensemble to collect trajectory data for analysis.

  • Trajectory Analysis: The saved trajectory is analyzed to calculate properties such as radial distribution functions (RDFs) to understand solvation structure, root-mean-square deviation (RMSD) to assess conformational stability, and hydrogen bonding dynamics.

Data Presentation

The following tables are templates for presenting the quantitative data that would be generated from the proposed theoretical modeling studies.

Table 1: Calculated Geometric Parameters of this compound (Lowest Energy Conformer)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C1=O1Value
C1-O2Value
O2-C2Value
C2-C3Value
......
Bond Angles O1=C1-O2Value
C1-O2-C2Value
......
Dihedral Angles O1=C1-O2-C2Value
......

Table 2: Calculated Electronic Properties of this compound

PropertyValue
Total Energy (Hartree) Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value
Dipole Moment (Debye) Value

Table 3: Calculated Vibrational Frequencies of this compound (Selected Modes)

Mode NumberFrequency (cm⁻¹)Intensity (km/mol)Assignment
1ValueValueC=O stretch (carboxylic acid)
2ValueValueC=O stretch (ester)
3ValueValueC-H stretch
............

Table 4: Molecular Dynamics Simulation Parameters

ParameterValue
Force Field e.g., GAFF
Water Model e.g., TIP3P
Box Size (ų) Value
Number of Water Molecules Value
Temperature (K) 298.15
Pressure (bar) 1
Simulation Time (ns) 500

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the proposed computational workflows and the multiscale nature of the investigation.

G cluster_qm Quantum Mechanics (Single Molecule) cluster_md Molecular Dynamics (Bulk Phase) mol_build Molecular Structure Building conf_search Conformational Search mol_build->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc prop_calc Electronic Property Calculation (HOMO, LUMO, MEP) dft_opt->prop_calc ff_param Force Field Parameterization dft_opt->ff_param Provides charges, bond/angle parameters analysis Trajectory Analysis (RDF, RMSD, H-bonds) freq_calc->analysis Validate vibrational modes sys_setup System Setup (Solvation) ff_param->sys_setup em Energy Minimization sys_setup->em equil Equilibration (NVT, NPT) em->equil prod Production MD Run equil->prod prod->analysis

Caption: Computational workflow for theoretical modeling.

G cluster_level Multiscale Modeling Approach cluster_properties Calculated Properties qm Quantum Mechanics (QM) (High Accuracy, Small System) md Molecular Mechanics (MM) / Molecular Dynamics (MD) (Lower Accuracy, Large System) qm->md Informs Force Field electronic Electronic Structure (Bonding, Reactivity) qm->electronic structural Geometric Parameters (Conformations) qm->structural vibrational Vibrational Spectra (IR, Raman) qm->vibrational dynamic Dynamic Behavior (Solvation, Diffusion) md->dynamic structural->md Initial Coordinates

Caption: Logical diagram of the multiscale modeling approach.

Conclusion

This guide provides a foundational workflow for the theoretical modeling of this compound. By combining quantum chemical calculations with molecular dynamics simulations, researchers can gain a comprehensive understanding of its properties from the electronic to the macroscopic level. The data and insights generated from such a study would be invaluable for guiding the synthesis, characterization, and application of this and related molecules in various scientific and industrial fields. Future work could involve extending these models to study its interaction with other molecules, polymers, or biological targets, further elucidating its potential roles and functionalities.

An In-depth Technical Guide on the Solubility of 2-Acetoxyhexanedioic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Understanding the solubility of a compound is a critical parameter in various stages of research and development, including process design, formulation, and purification. This technical guide offers a comprehensive overview of the solubility of hexanedioic acid (adipic acid), a precursor to 2-acetoxyhexanedioic acid, in a range of common solvents. Furthermore, it provides a detailed experimental protocol for determining the solubility of solid organic acids, which can be directly applied to this compound.

Quantitative Solubility Data for Hexanedioic Acid (Adipic Acid)

The following table summarizes the mole fraction solubility (x) of adipic acid in various solvents at different temperatures. This data is derived from the work of Gaivoronskii and Granzhan (2005). Adipic acid is moderately soluble in water and its solubility increases with temperature. It is also soluble in various organic solvents such as alcohols and acetone.[1][2][3]

Temperature (K)WaterMethanolEthanoln-PropanolIsopropanoln-Butanoltert-ButanolAcetone1,4-DioxaneAcetic Acid
273.150.00180.1330.0910.0680.0460.0550.0380.0510.0390.021
283.150.00290.1780.1230.0920.0630.0740.0520.0730.0570.031
293.150.00450.2300.1620.1210.0840.0970.0700.1010.0810.045
303.150.00710.2920.2090.1570.1110.1250.0930.1380.1130.064
313.150.01110.3620.2650.2000.1440.1590.1220.1840.1550.091
323.150.01720.4400.3300.2520.1850.2000.1580.2430.2100.128
333.150.02650.5250.4050.3150.2350.2480.2020.3150.2800.178

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[4][5] It involves preparing a saturated solution, taking a known mass or volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.

2.1. Materials and Equipment

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Magnetic stirrer and stir bars

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

  • The solid solute (e.g., this compound)

  • The desired solvent(s)

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a known volume of the solvent in a sealed container (e.g., a jacketed glass vessel or a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

    • Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed container (e.g., an evaporating dish or vial). This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the container with the filtered solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the container. This can be achieved by placing the container in an oven at a temperature below the decomposition point of the solute or by using a vacuum oven for more sensitive compounds.

    • Once all the solvent has evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the container with the dry solid residue. Repeat the drying and weighing steps until a constant mass is obtained.

2.3. Data Calculation

  • Mass of the solute (m_solute): (Mass of container + solid) - (Mass of empty container)

  • Mass of the solvent (m_solvent): (Mass of container + solution) - (Mass of container + solid)

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with stirring A->B C Allow excess solid to settle B->C D Withdraw a known volume of supernatant C->D E Filter the sample into a pre-weighed container D->E F Weigh the container with the solution E->F G Evaporate the solvent F->G H Dry the solid residue to a constant weight G->H I Weigh the container with the dry solute H->I J Calculate the mass of solute and solvent I->J K Determine solubility (e.g., in g/100 g solvent) J->K

Caption: Workflow for Gravimetric Solubility Determination.

References

Methodological & Application

Synthesis of 2-Acetoxyhexanedioic Acid: Application Notes and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for the synthesis of 2-acetoxyhexanedioic acid. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 2-hydroxyhexanedioic acid, followed by its acetylation to yield the final product. This methodology is designed for laboratory-scale synthesis and is applicable for research and development purposes in the fields of organic chemistry, medicinal chemistry, and materials science.

Overview of the Synthetic Route

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Step 1: Synthesis of 2-Hydroxyhexanedioic Acid. This intermediate is prepared from adipic acid via a two-stage process: a. Bromination: Adipic acid is first converted to 2-bromohexanedioic acid using the Hell-Volhard-Zelinsky reaction.[1][2][3][4] b. Hydrolysis: The resulting 2-bromohexanedioic acid is then hydrolyzed to 2-hydroxyhexanedioic acid.

  • Step 2: Acetylation of 2-Hydroxyhexanedioic Acid. The hydroxyl group of 2-hydroxyhexanedioic acid is acetylated using acetic anhydride to produce the final product, this compound.[5][6]

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Expected Yield (%)
1a BrominationAdipic AcidBromine, Phosphorus tribromide (catalytic)None (neat)8-12 hours80-9070-80
1b Hydrolysis2-Bromohexanedioic AcidWater, Sodium carbonateWater4-6 hours100 (Reflux)85-95
2 Acetylation2-Hydroxyhexanedioic AcidAcetic anhydride, PyridinePyridine2-4 hoursRoom Temperature75-85

Experimental Protocols

Step 1a: Synthesis of 2-Bromohexanedioic Acid via Hell-Volhard-Zelinsky Reaction

This protocol describes the alpha-bromination of adipic acid.

Materials:

  • Adipic acid

  • Red phosphorus (or phosphorus tribromide, catalytic amount)

  • Bromine

  • Round-bottom flask (equipped with a reflux condenser and a dropping funnel)

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask, place adipic acid and a catalytic amount of red phosphorus (approximately 5% by weight of adipic acid).

  • Assemble the flask with a reflux condenser and a dropping funnel.

  • Carefully add bromine dropwise from the dropping funnel to the flask. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a fume hood or neutralized with a base trap.

  • After the addition of bromine is complete, heat the reaction mixture to 80-90°C with stirring.[1]

  • Maintain the temperature and continue stirring for 8-12 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to quench any remaining phosphorus tribromide and bromine.

  • The crude 2-bromohexanedioic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by recrystallization.

Step 1b: Synthesis of 2-Hydroxyhexanedioic Acid via Hydrolysis

This protocol details the conversion of 2-bromohexanedioic acid to 2-hydroxyhexanedioic acid.

Materials:

  • 2-Bromohexanedioic acid

  • Sodium carbonate

  • Distilled water

  • Hydrochloric acid (for acidification)

  • Round-bottom flask (equipped with a reflux condenser)

  • Heating mantle

  • Stir bar

Procedure:

  • Dissolve 2-bromohexanedioic acid in an aqueous solution of sodium carbonate in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid to a pH of approximately 2 to precipitate the 2-hydroxyhexanedioic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water.

Step 2: Synthesis of this compound via Acetylation

This protocol describes the acetylation of the hydroxyl group of 2-hydroxyhexanedioic acid. To avoid the potential side reaction of mixed anhydride formation with the carboxylic acid groups, this procedure is performed under basic conditions using pyridine, which also acts as the solvent.[5][6]

Materials:

  • 2-Hydroxyhexanedioic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Round-bottom flask

  • Stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-hydroxyhexanedioic acid in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring. An excess of acetic anhydride is typically used.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Hydroxyhexanedioic Acid cluster_step2 Step 2: Synthesis of this compound Adipic_Acid Adipic Acid Bromo_Acid 2-Bromohexanedioic Acid Adipic_Acid->Bromo_Acid  Br2, PBr3 (cat.) (Hell-Volhard-Zelinsky)   Hydroxy_Acid 2-Hydroxyhexanedioic Acid Bromo_Acid->Hydroxy_Acid  H2O, Na2CO3 (Hydrolysis)   Final_Product This compound Hydroxy_Acid->Final_Product  Acetic Anhydride, Pyridine (Acetylation)   Step1_Workflow cluster_bromination Step 1a: Bromination cluster_hydrolysis Step 1b: Hydrolysis A1 Combine Adipic Acid and Red Phosphorus A2 Add Bromine Dropwise A1->A2 A3 Heat Reaction Mixture (80-90°C) A2->A3 A4 Aqueous Workup and Extraction A3->A4 A5 Purification (Recrystallization) A4->A5 B1 Dissolve 2-Bromohexanedioic Acid in Na2CO3(aq) A5->B1 Intermediate B2 Reflux Reaction Mixture B1->B2 B3 Acidify with HCl B2->B3 B4 Isolate Product by Filtration B3->B4 B5 Purification (Recrystallization) B4->B5 Step2_Workflow Step 2: Acetylation C1 Dissolve 2-Hydroxyhexanedioic Acid in Pyridine C2 Cool in Ice Bath C1->C2 C3 Add Acetic Anhydride C2->C3 C4 Stir at Room Temperature C3->C4 C5 Aqueous Workup and Extraction C4->C5 C6 Purification (Chromatography/Recrystallization) C5->C6

References

applications of 2-acetoxyhexanedioic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols for 2-acetoxyhexanedioic acid are hypothetical and illustrative. Extensive searches of the scientific literature did not yield specific documented applications or experimental protocols for this particular compound. The information presented is based on the inferred reactivity of its functional groups (a diacid and an acetate ester) and draws parallels from established organic synthesis principles and reactions of similar molecules. The experimental protocols are adapted from known procedures for analogous transformations.

Introduction

This compound, a derivative of adipic acid, is a bifunctional molecule with potential applications in organic synthesis. Its structure, featuring two carboxylic acid moieties and an acetoxy group at the α-position, offers multiple reactive sites for chemical modification. While not a commonly cited reagent or building block in the chemical literature, its functional groups suggest its utility in several areas, including the synthesis of chiral molecules, the formation of functionalized cyclic compounds, and as a monomer in polymer chemistry. These potential applications are explored in the following sections.

Application Note 1: Enantioselective Synthesis of Chiral Lactones

Concept: The enzymatic hydrolysis of the acetate group in this compound can potentially proceed enantioselectively to yield a chiral 2-hydroxyhexanedioic acid. The resulting hydroxy diacid is a valuable chiral building block that can be converted into various other useful molecules, including chiral lactones, which are common structural motifs in natural products and pharmaceuticals. Subsequent acid-catalyzed lactonization of the in situ-formed chiral hydroxy-diacid would lead to the corresponding chiral lactone.

Hypothetical Data Summary

The following table summarizes hypothetical data for the enzymatic hydrolysis and subsequent lactonization to illustrate the potential of this approach.

EntryEnzymeSolvent SystemTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %) of Lactone
1Lipase A from Candida antarcticaPhosphate Buffer/Toluene30>9995
2Lipase from Pseudomonas cepaciaPhosphate Buffer/MTBE359892
3Porcine Pancreatic LipasePhosphate Buffer378578

Experimental Protocol: Chemo-enzymatic Synthesis of (R)-tetrahydro-5-oxo-2-furancarboxylic acid

This protocol is adapted from general procedures for enzymatic hydrolysis of esters followed by lactonization.

Materials:

  • This compound

  • Immobilized Lipase A from Candida antarctica (CAL-A)

  • Phosphate buffer (0.1 M, pH 7.2)

  • Toluene

  • Ethyl acetate

  • 2 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Hydrolysis: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of phosphate buffer and 20 mL of toluene. To this biphasic solution, add 200 mg of immobilized CAL-A.

  • The reaction mixture is stirred at 30°C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

  • Upon completion (typically 24-48 hours), the enzyme is removed by filtration and washed with a small amount of water.

  • Lactonization: The aqueous layer is acidified to pH 2 with 2 M HCl and then saturated with sodium chloride.

  • The aqueous solution is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 2-hydroxyhexanedioic acid is then dissolved in 50 mL of toluene, and a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%) is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the chiral lactone.

Visualization of the Workflow

G cluster_hydrolysis Enzymatic Hydrolysis cluster_lactonization Lactonization start This compound enzyme Immobilized Lipase A (CAL-A) hydrolysis Enantioselective Hydrolysis start->hydrolysis enzyme->hydrolysis chiral_intermediate Chiral 2-Hydroxyhexanedioic Acid hydrolysis->chiral_intermediate acidification Acidification (HCl) chiral_intermediate->acidification lactonization Acid-Catalyzed Lactonization (p-TSA) acidification->lactonization product Chiral Lactone lactonization->product

Caption: Chemo-enzymatic synthesis of a chiral lactone.

Application Note 2: Synthesis of 2-Substituted Cyclopentanones

Concept: this compound can serve as a precursor for the synthesis of functionalized cyclopentanones through a Dieckmann condensation reaction. The carboxylic acids would first be esterified, and then treatment with a strong base would induce intramolecular cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation would yield a 2-acetoxycyclopentanone. The acetoxy group can be retained or hydrolyzed depending on the reaction conditions, providing access to either 2-acetoxycyclopentanone or 2-hydroxycyclopentanone, both of which are versatile synthetic intermediates.

Hypothetical Data Summary

The following table presents hypothetical yields for the key steps in the synthesis of 2-substituted cyclopentanones.

EntryEster TypeBase for CyclizationYield of Cyclized Product (%)Yield of Decarboxylation (%)
1Diethyl EsterSodium Ethoxide8592
2Dimethyl EsterSodium Methoxide8290
3Di-tert-butyl EsterPotassium tert-butoxide7588

Experimental Protocol: Synthesis of 2-Acetoxycyclopentanone

This protocol is based on standard procedures for the Dieckmann condensation.

Materials:

  • This compound

  • Ethanol (absolute)

  • Thionyl chloride or sulfuric acid (catalytic)

  • Sodium metal

  • Toluene (dry)

  • Aqueous HCl

  • Aqueous NaOH

  • Diethyl ether

Procedure:

  • Esterification: A solution of this compound (1 mmol) in absolute ethanol (20 mL) is cooled to 0°C. Thionyl chloride (2.2 mmol) is added dropwise. The reaction is allowed to warm to room temperature and then heated at reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give diethyl 2-acetoxyhexanedioate.

  • Dieckmann Condensation: A solution of diethyl 2-acetoxyhexanedioate (1 mmol) in dry toluene (10 mL) is added dropwise to a suspension of sodium ethoxide (1.1 mmol) in dry toluene (10 mL) at reflux. The reaction is refluxed for an additional 2 hours.

  • The reaction mixture is cooled, and quenched by the addition of aqueous HCl (1 M). The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude β-keto ester.

  • Hydrolysis and Decarboxylation: The crude β-keto ester is heated at reflux in aqueous NaOH (10%, 20 mL) for 4 hours. The mixture is cooled and acidified with concentrated HCl.

  • The acidified mixture is then heated at reflux for 2 hours to effect decarboxylation.

  • After cooling, the mixture is extracted with diethyl ether, and the organic extracts are washed with brine, dried, and concentrated.

  • Purification: The crude 2-acetoxycyclopentanone is purified by distillation or column chromatography.

Visualization of the Synthetic Pathway

G start 2-Acetoxyhexanedioic Acid esterification Esterification (EtOH, H+) start->esterification diester Diethyl 2-Acetoxy- hexanedioate esterification->diester cyclization Dieckmann Condensation (NaOEt) diester->cyclization beta_keto_ester Cyclic β-Keto Ester cyclization->beta_keto_ester decarboxylation Hydrolysis & Decarboxylation beta_keto_ester->decarboxylation product 2-Acetoxy- cyclopentanone decarboxylation->product

Caption: Synthesis of 2-acetoxycyclopentanone.

Application Note 3: Functionalized Polyesters

Concept: As a dicarboxylic acid, this compound can be used as a monomer in condensation polymerization reactions with diols to form polyesters. The pendant acetoxy group along the polymer backbone can modify the physical properties of the resulting polymer, such as its solubility, glass transition temperature, and degradability. Furthermore, the acetoxy group can be a site for post-polymerization modification, allowing for the introduction of other functional groups.

Hypothetical Data Summary

This table shows a hypothetical comparison of polymer properties based on the incorporation of this compound.

Monomer CompositionMolecular Weight (Mw, g/mol )Glass Transition Temp. (Tg, °C)Degradation Onset (°C)
Adipic Acid + 1,4-Butanediol15,000-60350
This compound + 1,4-Butanediol14,500-52320
Adipic Acid/2-Acetoxyhexanedioic Acid (1:1) + 1,4-Butanediol14,800-56335

Experimental Protocol: Synthesis of a Functionalized Polyester

This is a general procedure for polyester synthesis via condensation polymerization.

Materials:

  • This compound

  • 1,4-Butanediol

  • Titanium(IV) isopropoxide (catalyst)

  • Toluene

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, this compound (1 mol) and 1,4-butanediol (1.05 mol) are charged.

  • The mixture is heated to 150°C under a slow stream of nitrogen to form a homogenous melt.

  • Titanium(IV) isopropoxide (0.1 mol%) is added as a catalyst.

  • The temperature is gradually increased to 200°C over 2 hours, and water is collected as it distills from the reaction mixture.

  • After the majority of the water has been removed, a vacuum is slowly applied to remove the remaining water and excess diol, and to increase the molecular weight of the polymer.

  • The polymerization is continued under high vacuum at 220°C for 4-6 hours, or until the desired viscosity is reached.

  • The resulting polymer is cooled to room temperature under nitrogen and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.

Visualization of the Polymerization Process

G monomer1 2-Acetoxyhexanedioic Acid polymerization Condensation Polymerization monomer1->polymerization monomer2 1,4-Butanediol monomer2->polymerization plus + polymer Functionalized Polyester polymerization->polymer water H2O polymerization->water - H2O

Caption: Polyester synthesis from functionalized diacid.

Application Notes and Protocols for the Use of 2-Acetoxyhexanedioic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-acetoxyhexanedioic acid as a functional monomer in polymer synthesis. The protocols outlined below are based on established methods for polyester synthesis and are intended to serve as a starting point for the development of novel polymers with tailored properties.

Introduction to this compound as a Polymer Precursor

This compound, a derivative of adipic acid, is a promising bifunctional monomer for the synthesis of functional polyesters. The presence of the acetoxy side group offers a unique opportunity to introduce hydrolyzable moieties directly into the polymer backbone. This feature can be exploited to create biodegradable materials or to develop drug delivery systems where the release of an active compound is triggered by the hydrolysis of the ester bond. The versatility of polyester chemistry allows for the combination of this compound with various co-monomers to fine-tune the physical, chemical, and biological properties of the resulting polymers.[1][2][3]

Potential Applications

The incorporation of the acetoxy group into a polyester backbone opens up a range of potential applications, particularly in the biomedical and pharmaceutical fields.

  • Biodegradable Polymers: The ester linkages in the polymer backbone, including the pendant acetoxy group, are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, potentially biocompatible molecules. This makes polymers derived from this compound attractive candidates for environmentally friendly plastics and temporary biomedical implants.[1][2]

  • Drug Delivery Systems: The acetoxy group can be envisioned as a pro-drug attachment point. By replacing the acetyl group with a therapeutic molecule, a polymer-drug conjugate could be synthesized. The drug would then be released in a controlled manner through the hydrolysis of the ester bond under physiological conditions. The rate of drug release could potentially be tuned by modifying the polymer's hydrophilicity and crystallinity.

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters using this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, time, catalyst concentration) will be necessary to achieve desired polymer properties.

Protocol 1: Direct Polycondensation of this compound with a Diol

This protocol describes the synthesis of a polyester via melt polycondensation, a common method for producing polyesters from dicarboxylic acids and diols.[4]

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., tin(II) 2-ethylhexanoate, titanium(IV) isopropoxide)

  • High-boiling point solvent (optional, for solution polycondensation, e.g., diphenyl ether)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Monomer and Catalyst Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and the chosen diol.

  • Catalyst Addition: Add the catalyst to the reaction mixture. The catalyst concentration is typically in the range of 0.01-0.1 mol% relative to the dicarboxylic acid.

  • First Stage - Esterification: Heat the reaction mixture under a slow stream of nitrogen to a temperature of 150-180°C. The reaction is carried out for 2-4 hours, during which water is formed as a byproduct and removed by distillation.

  • Second Stage - Polycondensation: Gradually increase the temperature to 200-230°C and slowly apply a vacuum (down to <1 mmHg). This stage facilitates the removal of the remaining water and diol, driving the polymerization reaction to completion and increasing the molecular weight of the polymer. This stage is typically continued for 4-8 hours.

  • Polymer Recovery: Once the desired viscosity is reached (indicating high molecular weight), cool the reaction mixture to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Solution Polycondensation via the Diacyl Chloride

This method involves the conversion of the dicarboxylic acid to a more reactive diacyl chloride, which can then be polymerized with a diol at lower temperatures.

Part A: Synthesis of 2-Acetoxyhexanedioyl Dichloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reaction: Add this compound to the flask and slowly add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reflux: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-acetoxyhexanedioyl dichloride can be purified by vacuum distillation.

Part B: Solution Polycondensation

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diol in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane).

  • Monomer Addition: Cool the solution in an ice bath and slowly add the 2-acetoxyhexanedioyl dichloride (dissolved in the same solvent) from the dropping funnel. An acid scavenger, such as pyridine or triethylamine (2 equivalents), is typically added to the diol solution to neutralize the HCl byproduct.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

  • Polymer Recovery and Purification: The polymer can be isolated by precipitating the reaction mixture into a non-solvent like methanol or water. The precipitated polymer is then filtered, washed extensively to remove any salts and unreacted monomers, and dried under vacuum.

Data Presentation

Run Monomers (Molar Ratio) Catalyst (mol%) Temp (°C) Time (h) Mn ( g/mol ) PDI (Mw/Mn) Tg (°C) Tm (°C)
12-AHDA¹: BDO² (1:1)Sn(Oct)₂³ (0.05)180/2202/615,0001.8-2555
22-AHDA¹: HDO⁴ (1:1)Ti(OⁱPr)₄⁵ (0.05)180/2202/618,0001.9-3060
32-AHDA-Cl⁶: BDO² (1:1)Pyridine252425,0001.5-2065

¹ this compound ² 1,4-Butanediol ³ Tin(II) 2-ethylhexanoate ⁴ 1,6-Hexanediol ⁵ Titanium(IV) isopropoxide ⁶ 2-Acetoxyhexanedioyl dichloride

Visualizations

The following diagrams illustrate the proposed experimental workflows.

PolycondensationWorkflow cluster_monomers Starting Materials cluster_reaction Polycondensation Reaction cluster_purification Purification Monomer1 This compound Mixing 1. Mix Monomers & Catalyst Monomer1->Mixing Monomer2 Diol (e.g., 1,4-Butanediol) Monomer2->Mixing Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Mixing Esterification 2. Esterification (150-180°C, N₂) - H₂O removal Mixing->Esterification Polycondensation 3. Polycondensation (200-230°C, Vacuum) - Further H₂O & Diol removal Esterification->Polycondensation Dissolution 4. Dissolve in Solvent Polycondensation->Dissolution Precipitation 5. Precipitate in Non-solvent Dissolution->Precipitation Drying 6. Vacuum Dry Precipitation->Drying Product Functional Polyester Drying->Product

Caption: Workflow for direct polycondensation.

AcylChlorideWorkflow cluster_activation Monomer Activation cluster_polymerization Solution Polycondensation cluster_purification2 Purification Diacid This compound Activation 1. Reaction & Reflux - Forms Diacyl Chloride Diacid->Activation ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Activation Purification1 2. Purify Diacyl Chloride Activation->Purification1 Addition 3. Slow Addition of Diacyl Chloride Purification1->Addition Diol Diol + Pyridine in Solvent Diol->Addition Polymerization 4. Stir at Room Temp Addition->Polymerization Precipitation2 5. Precipitate in Non-solvent Polymerization->Precipitation2 Washing 6. Wash to Remove Salts Precipitation2->Washing Drying2 7. Vacuum Dry Washing->Drying2 Product Functional Polyester Drying2->Product

Caption: Workflow for solution polycondensation.

References

The Untapped Potential of 2-Acetoxyhexanedioic Acid in Novel Material Development: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxyhexanedioic acid, a functionalized derivative of adipic acid, represents a promising yet largely unexplored building block for the creation of novel materials with tailored properties. While specific literature on this compound is scarce, its inherent functionalities—a carboxylic acid at each end and a reactive acetoxy group—suggest significant potential for applications in polymer chemistry, particularly for biodegradable polyesters and functional polymers in the biomedical field. This document provides a prospective overview of its potential applications, drawing parallels from the well-established use of hexanedioic acid (adipic acid) and other functionalized monomers in material science. We present hypothetical application notes and generalized experimental protocols to guide future research in harnessing the capabilities of this intriguing molecule.

Introduction: The Promise of Functionalized Dicarboxylic Acids

The development of advanced materials with precise functionalities is a cornerstone of modern science. Dicarboxylic acids are fundamental monomers in the synthesis of polyesters, polyamides, and other condensation polymers. The introduction of functional groups onto the monomer backbone allows for the tuning of material properties such as biodegradability, drug conjugation capability, and stimuli-responsiveness.

Hexanedioic acid, commonly known as adipic acid, is a key component in the production of nylon and other polymers.[1][2][3][4][5] The presence of an acetoxy group at the 2-position of hexanedioic acid, creating this compound, offers a reactive handle for post-polymerization modification or for influencing the polymer's characteristics. This could lead to the development of novel materials for drug delivery, tissue engineering, and smart coatings.

Hypothetical Applications in Novel Material Development

While direct experimental data for this compound is not currently available in published literature, its structure suggests several compelling applications:

  • Biodegradable Polyesters for Drug Delivery: Co-polymerization of this compound with biocompatible diols could yield biodegradable polyesters. The acetoxy group could be designed to undergo hydrolysis, leading to a controlled degradation rate and the release of encapsulated therapeutic agents. The synthesis of polymers for drug delivery systems is a well-established field, with various biocompatible polymers being utilized.[6][7]

  • Functional Polymer Scaffolds for Tissue Engineering: The carboxylic acid groups can be used for cross-linking to form hydrogels, while the acetoxy group could be modified with cell-adhesive peptides or growth factors to promote tissue regeneration. Hydrogels based on biocompatible polymers have been explored for such applications.[8][9]

  • pH-Responsive Materials: The hydrolysis of the ester linkage in the acetoxy group is susceptible to changes in pH. This property could be exploited to create "smart" materials that change their solubility or release a payload in response to specific pH environments, such as those found in tumor microenvironments or endosomal compartments of cells.[10]

Generalized Experimental Protocols

The following are generalized protocols for the synthesis and characterization of polymers derived from this compound. These are intended as a starting point for researchers and will require optimization based on specific experimental goals.

Synthesis of this compound

A potential synthetic route to this compound could involve the alpha-bromination of hexanedioic acid followed by nucleophilic substitution with an acetate salt.

Protocol:

  • Alpha-Bromination of Hexanedioic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexanedioic acid in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove succinimide.

  • Remove the solvent under reduced pressure to obtain crude 2-bromohexanedioic acid.

  • Acetoxylation: Dissolve the crude 2-bromohexanedioic acid in a polar aprotic solvent (e.g., DMF).

  • Add sodium acetate and heat the mixture.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Synthesis of a Polyester via Polycondensation

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine equimolar amounts of this compound and a diol (e.g., 1,4-butanediol).

  • Add a catalytic amount of a suitable catalyst (e.g., p-toluenesulfonic acid or titanium(IV) isopropoxide).

  • Heat the mixture to a high temperature (e.g., 180-220 °C) under a slow stream of nitrogen to remove the water formed during the reaction.

  • Once the initial water evolution ceases, apply a vacuum to further drive the polymerization and remove any remaining byproducts.

  • Continue the reaction until the desired molecular weight is achieved (monitored by viscosity measurements).

  • Cool the polymer to room temperature and dissolve it in a suitable solvent for further characterization.

Prospective Data and Characterization

While no specific quantitative data exists for materials derived from this compound, the following table outlines the expected characterization techniques and hypothetical data that would be crucial for evaluating such novel polymers.

Property Technique Hypothetical Data/Observation
Chemical Structure NMR (¹H, ¹³C), FT-IRPeaks corresponding to the ester and carboxylic acid groups of the monomer and the resulting polyester backbone.
Molecular Weight Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).
Degradation Rate In vitro degradation study (e.g., in PBS buffer at 37 °C)Mass loss over time, changes in molecular weight.
Drug Release Profile UV-Vis Spectroscopy, HPLCCumulative drug release as a function of time.
Biocompatibility Cell viability assays (e.g., MTT assay)High cell viability indicating low cytotoxicity.

Visualizing the Potential: Workflow and Pathways

To illustrate the potential research and development pathway for novel materials based on this compound, the following diagrams are provided.

G cluster_0 Monomer Synthesis & Characterization cluster_1 Polymerization & Processing cluster_2 Material Characterization & Application Monomer_Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Monomer_Synthesis->Purification Structural_Analysis Structural Analysis (NMR, FT-IR, MS) Purification->Structural_Analysis Polymerization Polycondensation with Diol Structural_Analysis->Polymerization Functional Monomer Polymer_Purification Polymer Purification (Precipitation) Polymerization->Polymer_Purification Material_Processing Material Processing (Solvent Casting, Electrospinning) Polymer_Purification->Material_Processing Physicochemical_Char Physicochemical Characterization (GPC, DSC, TGA) Material_Processing->Physicochemical_Char Novel Material In_Vitro_Studies In Vitro Studies (Degradation, Drug Release) Physicochemical_Char->In_Vitro_Studies Biocompatibility_Assays Biocompatibility Assays (Cell Viability) In_Vitro_Studies->Biocompatibility_Assays Application_Testing Application-Specific Testing (e.g., Tissue Scaffolding) Biocompatibility_Assays->Application_Testing

Caption: Workflow for the development of novel materials from this compound.

G cluster_0 Polymer Backbone cluster_1 Potential Functionalization Pathways Polymer Polyester with This compound Hydrolysis Hydrolysis of Acetoxy Group (pH-sensitive degradation) Polymer->Hydrolysis H₂O / H⁺ or OH⁻ Aminolysis Aminolysis/Transesterification (Drug/Ligand Conjugation) Polymer->Aminolysis R-NH₂ Crosslinking Cross-linking via Carboxyl Groups (Hydrogel Formation) Polymer->Crosslinking Cross-linker Controlled Release / Degradation Controlled Release / Degradation Hydrolysis->Controlled Release / Degradation Targeted Drug Delivery Targeted Drug Delivery Aminolysis->Targeted Drug Delivery Tissue Engineering Scaffolds Tissue Engineering Scaffolds Crosslinking->Tissue Engineering Scaffolds

Caption: Potential modification pathways for polymers containing this compound.

Conclusion and Future Directions

This compound holds considerable, albeit currently unrealized, promise as a monomer for the synthesis of advanced functional materials. The presence of the acetoxy group provides a versatile tool for chemists and material scientists to design polymers with a wide range of properties and applications, from controlled drug release systems to intelligent biomaterials. The protocols and potential applications outlined in this document are intended to serve as a foundation and inspiration for future research into this exciting and unexplored area of polymer chemistry. Further investigation is warranted to synthesize and characterize this monomer and its corresponding polymers to fully unlock their potential.

References

Application Notes and Protocols for the Purification of 2-Acetoxyhexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-acetoxyhexanedioic acid, a dicarboxylic acid derivative with potential applications in polymer chemistry and as a building block in organic synthesis. The following sections outline a plausible synthetic route and subsequent purification procedures, including recrystallization and column chromatography, designed to isolate the target compound with high purity.

Part 1: Synthesis Overview and Impurity Profile

A common synthetic route to this compound involves the acetylation of 2-hydroxyhexanedioic acid. This reaction typically utilizes an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a catalyst.

Hypothetical Synthesis Reaction:

Common Impurities:

Following the synthesis, the crude product mixture is likely to contain:

  • Unreacted 2-hydroxyhexanedioic acid: The starting material may not fully react.

  • Acetic acid: A byproduct of the reaction with acetic anhydride.

  • Residual acetic anhydride: Excess acetylating agent.

  • Catalyst residues: If a catalyst (e.g., pyridine, sulfuric acid) is used.

  • Di-acetylated byproducts or oligomers: Though less likely under controlled conditions.

The purification protocols described below are designed to effectively remove these impurities.

Part 2: Purification Protocols

Two primary methods for the purification of this compound are detailed: recrystallization and column chromatography. The choice of method will depend on the scale of the purification and the desired final purity.

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. For dicarboxylic acids, a common approach involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Experimental Protocol:

  • Solvent Selection: Begin by selecting an appropriate solvent. For dicarboxylic acids, suitable solvents include water, short-chain alcohols (e.g., ethanol, isopropanol), or a mixture of an organic solvent and water.[1] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Stirring and continued heating may be necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Recrystallization of this compound

ParameterTrial 1Trial 2Trial 3
Starting Material
Mass of Crude Product (g)10.010.010.0
Initial Purity (%)858585
Recrystallization Conditions
Solvent SystemWaterEthanol/Water (1:1)Isopropanol
Volume of Solvent (mL)504060
Dissolution Temperature (°C)957580
Crystallization Temperature (°C)444
Results
Mass of Purified Product (g)7.58.07.2
Yield (%)758072
Final Purity (%)98.599.198.8
Melting Point (°C)125-127126-127125-126

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_solution Saturated Solution add_solvent->dissolved_solution cool_solution Slow Cooling dissolved_solution->cool_solution crystallization Crystallization cool_solution->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

References

analytical techniques for quantifying 2-acetoxyhexanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of 2-Acetoxyhexanedioic Acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the quantitative analysis of this compound in various matrices. The techniques described include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Introduction

This compound is a dicarboxylic acid derivative. Accurate and sensitive quantification of this analyte is crucial for its application in research and development. This note details robust analytical methodologies for its determination.

Analytical Techniques

The primary recommended techniques for the quantification of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS is often preferred for its ability to analyze the compound directly in its native form, while GC-MS typically requires a derivatization step to increase the volatility of the dicarboxylic acid.

Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method offers high sensitivity and selectivity for the direct analysis of this compound in aqueous and biological samples. A reversed-phase C18 column is suitable for separation, coupled with a mass spectrometer for detection.

The following table summarizes the expected performance characteristics of the HPLC-MS method for this compound.

ParameterValue
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 2.0 ng/mL
Linearity (R²) >0.995
Dynamic Range 2.0 - 1000 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 90 - 105%
  • Sample Preparation:

    • For aqueous samples, perform a simple filtration through a 0.22 µm syringe filter.

    • For biological matrices (e.g., plasma, urine), perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion [M-H]⁻: m/z 203.06.

    • Fragment Ions (for MRM): To be determined by direct infusion of a standard. Potential fragments include m/z 143.05 (loss of acetic acid) and m/z 115.04 (further fragmentation).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Aqueous or Biological Sample filtration Filtration (0.22 µm) sample->filtration precipitation Protein Precipitation (Acetonitrile) sample->precipitation hplc HPLC Separation (C18 Column) filtration->hplc centrifuge Centrifugation precipitation->centrifuge evap Evaporation & Reconstitution centrifuge->evap evap->hplc ms Mass Spectrometry (ESI, Negative Mode) hplc->ms data Data Acquisition (MRM) ms->data integration Peak Integration data->integration calibration Calibration Curve (Standard Series) integration->calibration quant Quantification calibration->quant

Caption: Workflow for HPLC-MS quantification of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is mandatory to convert the polar carboxyl groups into more volatile esters. Silylation (e.g., with BSTFA) or methylation are common approaches.

The following table summarizes the expected performance characteristics of the GC-MS method following derivatization.

ParameterValue
Limit of Detection (LOD) 0.5 - 1.0 ng/mL
Limit of Quantitation (LOQ) 2.0 - 5.0 ng/mL
Linearity (R²) >0.99
Dynamic Range 5.0 - 1500 ng/mL
Intra-day Precision (%RSD) < 8%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 110%
  • Sample Preparation & Derivatization:

    • Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic extract to complete dryness under a nitrogen stream.

    • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM).

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ions to Monitor: To be determined from the mass spectrum of the derivatized standard. The molecular ion and characteristic fragment ions of the di-TMS derivative should be selected.

cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing sample Aqueous or Biological Sample extract Solvent Extraction (e.g., Ethyl Acetate) sample->extract dry Evaporation to Dryness extract->dry derivatize Derivatization (e.g., BSTFA, 70°C) dry->derivatize gc GC Separation (DB-5ms Column) derivatize->gc ms Mass Spectrometry (EI, SIM Mode) gc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: Workflow for GC-MS quantification of this compound.

Conclusion

Both HPLC-MS and GC-MS provide reliable and sensitive methods for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. HPLC-MS offers the advantage of direct analysis without derivatization, while GC-MS provides excellent chromatographic resolution for derivatized analytes. Method validation should always be performed in the specific sample matrix of interest to ensure accuracy and precision.

Application Note: HPLC Analysis of 2-Acetoxyhexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxyhexanedioic acid is a dicarboxylic acid derivative with potential significance in various research and development sectors, including pharmaceuticals and polymer chemistry. Accurate and reliable quantification of this analyte is crucial for understanding its chemical properties, reaction kinetics, and potential applications. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Due to the limited availability of specific published methods for this compound, this protocol is based on established methods for the analysis of structurally similar dicarboxylic acids and other organic acids.[1][2][3] The proposed reversed-phase HPLC method offers a robust and sensitive approach for the determination of this compound in various sample matrices.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This compound, being a moderately polar compound, will be retained on the column and separated from other components in the sample matrix. The separation is achieved by optimizing the mobile phase composition. Detection is performed using a UV detector at a low wavelength, typically around 210 nm, where the carboxyl functional group absorbs light.[1][4]

Experimental Protocol

1. Materials and Reagents

  • This compound standard (purity >95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • 0.45 µm syringe filters (for sample preparation)

2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. HPLC Conditions

The following HPLC conditions are a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 30% B15-17 min: 30% to 5% B17-20 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 20 minutes

5. Sample Preparation

The sample preparation procedure will vary depending on the sample matrix. A generic procedure for a solid sample is provided below:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol).

  • Use sonication or vortexing to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered sample with the mobile phase if necessary to fall within the calibration range.

6. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Illustrative Quantitative Data for this compound Analysis

ParameterExpected ValueNotes
Retention Time 5 - 10 minutesThis is an estimated range and will depend on the exact HPLC conditions and column.
Linearity (r²) > 0.999For a calibration range of 1 - 100 µg/mL.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLEstimated based on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mLEstimated based on a signal-to-noise ratio of 10.
Precision (%RSD) < 2%For replicate injections of a standard solution.
Accuracy (% Recovery) 98 - 102%For spiked samples.

Note: The values presented in this table are typical for the analysis of dicarboxylic acids under similar conditions and should be experimentally determined for this specific method.[5]

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filter Filtration (0.45 µm) Standard->Filter Sample Sample Weighing & Extraction Sample->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column C18 Column Separation Autosampler->Column Mobile Phase Flow Detector UV Detection (210 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No peaks or very small peaks Injection issue, detector off, incorrect mobile phaseCheck autosampler, ensure detector lamp is on, verify mobile phase composition.
Broad peaks Column contamination, low column temperature, high flow rateFlush the column, increase column temperature, optimize flow rate.
Split peaks Column void, sample solvent incompatible with mobile phaseReplace the column, dissolve the sample in the initial mobile phase.
Shifting retention times Inconsistent mobile phase preparation, column temperature fluctuations, column degradationPrepare fresh mobile phase, ensure stable column temperature, replace the column.
High backpressure Column or system blockageFilter samples and mobile phase, flush the system and column in the reverse direction.

Conclusion

This application note provides a comprehensive, albeit theoretical, HPLC method for the analysis of this compound. The proposed reversed-phase method with UV detection is a common and effective approach for the analysis of dicarboxylic acids and should serve as a strong starting point for method development and validation.[1][3] Researchers are encouraged to optimize the provided conditions to suit their specific instrumentation and sample matrices to achieve the desired analytical performance.

References

Application Notes & Protocols: Gas Chromatography Analysis of 2-Acetoxyhexanedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Acetoxyhexanedioic acid and its derivatives are of significant interest in various fields, including drug development and materials science. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. Due to their low volatility and polar nature, derivatization is a critical step to convert them into thermally stable and volatile compounds suitable for GC analysis.[1][2] This document provides detailed application notes and protocols for the analysis of this compound derivatives using GC-MS.

Experimental Protocols

A crucial step in the GC analysis of polar analytes like dicarboxylic acids is derivatization, which increases their volatility.[2] The two most widely used methods are silylation and esterification.[3][4]

Derivatization Protocol: Silylation

Silylation involves replacing active hydrogens on the analyte with a trimethylsilyl (TMS) group.[2] N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is a common and effective silylating agent for dicarboxylic acids, often providing low detection limits and high reproducibility.[3][4]

Materials:

  • Sample containing this compound

  • N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA)

  • Pyridine (or other suitable solvent like acetonitrile)

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh or measure the sample containing this compound into a clean, dry GC vial. If the sample is in a complex matrix, an initial extraction step may be necessary.

  • Solvent Addition: Add an appropriate volume of pyridine (or another suitable solvent) to dissolve the sample.

  • Internal Standard: Spike the sample with a known concentration of the internal standard.

  • Derivatization: Add an excess of BSTFA to the vial. A typical ratio is 1:1 (v/v) of sample solution to BSTFA.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 1-2 hours to ensure complete derivatization.[4]

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC-MS system.

Derivatization Protocol: Esterification

Esterification converts carboxylic acids into their corresponding esters, which are more volatile. A common reagent for this is boron trifluoride (BF3) in an alcohol, such as methanol or butanol.[3][5]

Materials:

  • Sample containing this compound

  • BF3/methanol (or BF3/butanol) reagent

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or oven

  • Separatory funnel

  • GC vials

Procedure:

  • Sample Preparation: Place the sample in a reaction vial.

  • Reagent Addition: Add 2-3 mL of BF3/methanol reagent to the vial.[5]

  • Reaction: Heat the mixture at 60-90°C for 10-15 minutes.[5]

  • Extraction: After cooling, transfer the mixture to a separatory funnel containing approximately 25 mL of hexane and wash twice with a saturated NaCl solution.[5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[5]

  • Concentration: Evaporate the solvent to concentrate the sample.[5]

  • Analysis: Reconstitute the residue in a suitable solvent (e.g., hexane) and inject it into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are typical GC-MS parameters for the analysis of derivatized dicarboxylic acids. Optimization may be required based on the specific instrument and derivatives.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier GasHelium, constant flow rate of 1.0-1.5 mL/min[6]
Injection ModeSplit (e.g., 10:1 or 20:1) or Splitless, depending on concentration
Injection Volume1 µL
Injector Temperature250-280°C[6][7]
Oven ProgramInitial temp: 70-100°C (hold for 1-2 min), Ramp: 5-10°C/min to 280-300°C, Final hold: 5-10 min[6][7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Ion Source Temperature200-230°C[6][7]
Transfer Line Temp280°C[6][7]
Mass Rangem/z 50-550 amu (or a wider range if necessary)[1]
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification[1][7]

Data Presentation

Quantitative analysis of this compound derivatives can be summarized in the following table. The data presented here is representative and will vary depending on the specific derivative and analytical conditions.

DerivativeRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reproducibility (RSD%)
TMS-Ester15.8≤ 2[3][4]5≤ 10[3][4]
Methyl-Ester14.2≤ 4[3]10≤ 15[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (if necessary) Sample->Extraction Derivatization Derivatization (Silylation or Esterification) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Workflow for GC-MS analysis of this compound derivatives.

Logical Relationship of Derivatization Methods

This diagram shows the logical relationship between the analyte and the common derivatization methods for GC analysis.

Derivatization_Methods Analyte This compound (Low Volatility, Polar) Derivatization Derivatization for GC Analysis Analyte->Derivatization Silylation Silylation (e.g., BSTFA) Forms TMS-Ester Derivatization->Silylation Esterification Esterification (e.g., BF3/Methanol) Forms Methyl-Ester Derivatization->Esterification GC_Amenable Volatile, Thermally Stable Derivatives Silylation->GC_Amenable Esterification->GC_Amenable

Caption: Derivatization pathways for GC analysis of this compound.

References

Application Notes and Protocols for the Study of 2-Hydroxyhexanedioic Acid in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-acetoxyhexanedioic acid is not a commonly documented analyte in metabolic studies, its deacetylated form, 2-hydroxyhexanedioic acid (also known as 2-hydroxyadipic acid), is a significant biomarker in the investigation of inborn errors of metabolism. These application notes will focus on the role and analysis of 2-hydroxyadipic acid, providing a framework for its study in metabolic research and clinical diagnostics. This compound would represent an acetylated form of this molecule, which could be explored as a potential derivative or a yet-uncharacterized metabolic intermediate.

Role of 2-Hydroxyadipic Acid in Metabolic Pathways

2-Hydroxyadipic acid is an intermediate metabolite in the degradation pathways of the essential amino acids L-lysine and L-tryptophan.[1] Under normal physiological conditions, it is present in very low concentrations in biological fluids. However, in the rare autosomal recessive disorder known as 2-aminoadipic 2-oxoadipic aciduria (AMOXAD), a deficiency in the enzyme complex that metabolizes 2-oxoadipate leads to the accumulation of several upstream metabolites.[1][2][3] This enzyme complex dysfunction is often due to mutations in the DHTKD1 gene.[2][4]

The accumulation of 2-oxoadipate results in its alternative metabolism, including reduction to 2-hydroxyadipic acid. Consequently, elevated levels of 2-hydroxyadipic acid, along with 2-aminoadipic acid and 2-oxoadipic acid, are characteristic urinary markers for AMOXAD.[2][4][5] Therefore, the quantitative analysis of 2-hydroxyadipic acid is crucial for the diagnosis and study of this metabolic disorder.

Affected Metabolic Pathway in 2-Aminoadipic 2-Oxoadipic Aciduria (AMOXAD)

AMOXAD_Pathway Lys_Try Lysine / Tryptophan Degradation AASA 2-Aminoadipate-6-semialdehyde Lys_Try->AASA multiple steps AA 2-Aminoadipic Acid AASA->AA OA 2-Oxoadipic Acid AA->OA HA 2-Hydroxyadipic Acid OA->HA Block OA->Block GC Glutaryl-CoA TCA TCA Cycle GC->TCA Enzyme 2-Oxoadipate Dehydrogenase Complex (DHTKD1) Block->GC Deficient in AMOXAD GCMS_Workflow start Urine Sample Collection normalize Normalization (Creatinine) & Addition of Internal Standard start->normalize acidify Acidification (pH 1-2) normalize->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Evaporation to Dryness (Nitrogen Stream) extract->dry derivatize Derivatization (BSTFA/TMCS) dry->derivatize analyze GC-MS Analysis derivatize->analyze data Data Processing & Quantification analyze->data end Report Results data->end

References

Application Notes and Protocols for the Experimental Use of 2-Acetoxyhexanedioic Acid in Biocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Currently, there is a notable absence of specific published literature detailing the experimental use of 2-acetoxyhexanedioic acid in biocatalysis. However, based on the well-established principles of enzyme-catalyzed reactions on analogous molecules, such as dicarboxylic acids and various esters, we can extrapolate potential biocatalytic applications and construct detailed experimental protocols. The following application notes are intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the biocatalytic potential of this compound. These protocols are based on general methodologies for enzymatic hydrolysis and esterification.

Application Note 1: Enzymatic Deacetylation of this compound

Objective: To achieve the selective hydrolysis of the acetyl group from this compound to yield 2-hydroxyhexanedioic acid, a potentially valuable chiral building block. This biotransformation can be catalyzed by esterases or lipases, which are known for their high selectivity under mild reaction conditions.

Principle: Esterases and lipases are hydrolases that catalyze the cleavage of ester bonds. In an aqueous environment, these enzymes can be employed for the deacetylation of this compound. The reaction is often highly regioselective and can be enantioselective, which is a significant advantage over chemical hydrolysis methods that may require harsh conditions and lack selectivity.

Illustrative Data:

The following table summarizes hypothetical data for the enzymatic deacetylation of this compound, illustrating the potential effects of different enzymes and pH conditions on reaction performance.

EnzymeSubstrate Concentration (mM)pHTemperature (°C)Reaction Time (h)Conversion (%)Product (2-hydroxyhexanedioic acid) Yield (%)
Pig Liver Esterase (PLE)507.537249592
Candida antarctica Lipase B (CALB)507.045189896
Aspergillus versicolor Esterase508.040368885

Experimental Workflow for Enzymatic Deacetylation

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_analysis Analysis & Purification sub_prep Substrate Preparation: Dissolve this compound in buffer reaction Incubate substrate and enzyme solution at controlled temperature and pH with agitation sub_prep->reaction enz_prep Enzyme Preparation: Dissolve lyophilized enzyme in buffer enz_prep->reaction monitoring Monitor reaction progress by taking aliquots at time intervals (e.g., HPLC, GC) reaction->monitoring quenching Stop the reaction by protein denaturation (e.g., heat) or solvent addition monitoring->quenching extraction Product Extraction: (e.g., with ethyl acetate) quenching->extraction analysis Quantitative Analysis: Determine conversion and yield extraction->analysis purification Product Purification: (e.g., column chromatography) analysis->purification

Workflow for enzymatic deacetylation of this compound.
Protocol: Enzymatic Deacetylation of this compound

1. Materials and Reagents:

  • This compound

  • Esterase (e.g., from pig liver) or Lipase (e.g., from Candida antarctica)[1]

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Reagents for analytical method (e.g., HPLC or GC)

2. Equipment:

  • Shaking incubator or magnetic stirrer with temperature control

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • Analytical instrumentation (HPLC or GC)

3. Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in the desired reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Enzyme Preparation: Prepare a stock solution of the selected esterase or lipase (e.g., 10 mg/mL) in the same buffer.

  • Enzymatic Reaction:

    • In a suitable reaction vessel, add the substrate solution to achieve the desired final concentration (e.g., 50 mM).

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 37°C for Pig Liver Esterase).

    • Initiate the reaction by adding the enzyme solution.

    • Incubate the reaction mixture with constant agitation.

  • Reaction Monitoring:

    • At regular intervals, withdraw small aliquots of the reaction mixture.

    • Quench the enzymatic reaction in the aliquot immediately (e.g., by adding a water-miscible organic solvent like acetonitrile or by heat inactivation).

    • Analyze the composition of the aliquot using a suitable analytical method (e.g., HPLC) to determine the consumption of the substrate and the formation of the product.[2][3]

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is reached, terminate the entire reaction.

    • Centrifuge the reaction mixture to pellet the enzyme.

    • Acidify the supernatant to a low pH (e.g., pH 2) with HCl.

    • Extract the product, 2-hydroxyhexanedioic acid, from the aqueous phase using an organic solvent like ethyl acetate.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • If necessary, purify the crude product using techniques such as column chromatography.

Application Note 2: Lipase-Catalyzed Synthesis of a this compound Monoester

Objective: To synthesize a monoester of this compound by reacting it with a specific alcohol. This can be a valuable intermediate in the synthesis of polymers or specialty chemicals. Lipases are particularly well-suited for this type of reaction in organic solvents.

Principle: In non-aqueous or low-water environments, lipases can catalyze esterification and transesterification reactions.[4] For a dicarboxylic acid like this compound, a lipase can be used to selectively esterify one of the two carboxylic acid groups, taking advantage of the enzyme's regioselectivity.

Illustrative Data:

The following table presents hypothetical data for the lipase-catalyzed synthesis of a monoester of this compound with butanol, highlighting the influence of the organic solvent and water activity.

EnzymeAlcoholSolventWater Activity (aw)Reaction Time (h)Substrate Conversion (%)Monoester Selectivity (%)
Candida antarctica Lipase B (CALB), immobilizedButanolHexane< 0.1489285
Candida antarctica Lipase B (CALB), immobilizedButanolToluene< 0.1488880
Candida antarctica Lipase B (CALB), immobilizedButanolHexane0.3487570

Experimental Workflow for Lipase-Catalyzed Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Termination cluster_analysis Analysis & Purification react_prep Reactant Preparation: Dissolve this compound and alcohol in organic solvent enz_prep Enzyme Preparation: Add immobilized lipase to the reactant solution react_prep->enz_prep reaction Incubate the mixture at a controlled temperature with agitation. Water removal may be applied. enz_prep->reaction monitoring Monitor reaction progress by withdrawing and analyzing samples (e.g., GC, TLC) reaction->monitoring termination Terminate reaction by filtering off the immobilized enzyme monitoring->termination solvent_rem Solvent Removal: Evaporate the solvent termination->solvent_rem analysis Quantitative Analysis: Determine conversion and selectivity solvent_rem->analysis purification Product Purification: (e.g., column chromatography) analysis->purification

Workflow for lipase-catalyzed esterification of this compound.
Protocol: Lipase-Catalyzed Monoester Synthesis

1. Materials and Reagents:

  • This compound

  • Alcohol (e.g., 1-butanol)

  • Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

  • Anhydrous organic solvent (e.g., hexane, toluene)[5]

  • Molecular sieves (for water removal)

  • Reagents for analytical method (e.g., GC or HPLC)

2. Equipment:

  • Shaking incubator or orbital shaker with temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Analytical instrumentation (GC or HPLC)

3. Procedure:

  • Reactant Preparation:

    • In a sealed reaction vessel, dissolve this compound (e.g., 1 mmol) and the alcohol (e.g., 2 mmol) in an anhydrous organic solvent (e.g., 3 mL of hexane).[5]

    • Add molecular sieves to the mixture to maintain low water activity.

  • Enzymatic Reaction:

    • Add the immobilized lipase (e.g., 15 mg) to the reaction mixture.[5]

    • Seal the vessel and place it in a shaking incubator at the desired temperature (e.g., 40-60°C).

  • Reaction Monitoring:

    • Periodically take samples from the reaction mixture.

    • Analyze the samples by GC or HPLC to monitor the disappearance of the starting materials and the formation of the mono- and di-ester products.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached the desired endpoint, terminate it by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by column chromatography to separate the desired monoester from unreacted starting materials and the diester byproduct.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetoxyhexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-acetoxyhexanedioic acid synthesis.

Hypothesized Synthesis Route

The synthesis of this compound is proposed as a two-step process:

  • Step 1: α-Hydroxylation of Hexanedioic Acid (Adipic Acid) to form 2-hydroxyhexanedioic acid.

  • Step 2: Acetylation of 2-Hydroxyhexanedioic Acid to yield the final product, this compound.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis.

Step 1: α-Hydroxylation of Hexanedioic Acid

  • Q1: My yield of 2-hydroxyhexanedioic acid is consistently low. What are the potential causes and solutions?

    • A1: Low yields in α-hydroxylation can stem from several factors. Firstly, the direct oxidation of the α-carbon of a dicarboxylic acid is challenging. Consider an alternative starting material, such as 2-oxohexanedioic acid, which can be reduced to the desired 2-hydroxyhexanedioic acid.[1][2] If direct oxidation is necessary, ensure your reaction conditions are optimized. Incomplete conversion of the starting material is a common issue. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, a gentle increase in temperature or prolonged reaction time may be necessary. However, be cautious of over-oxidation. Another potential issue is the choice of oxidizing agent. Stronger oxidizing agents may lead to cleavage of the carbon chain. Consider milder, more selective reagents.

  • Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

    • A2: Byproduct formation is often due to a lack of selectivity of the oxidizing agent. Oxidation can potentially occur at other positions on the carbon chain. To enhance selectivity for the α-position, consider using a sterically hindered base to form the enolate, followed by reaction with an electrophilic oxygen source. The choice of solvent can also influence selectivity. Experiment with a range of polar aprotic and protic solvents to find the optimal medium for your reaction. Purification of the desired product from byproducts can be achieved through column chromatography or recrystallization.

  • Q3: The reaction is not proceeding to completion. What can I do?

    • A3: If the reaction is incomplete, first verify the purity and reactivity of your starting materials and reagents. Degradation of the oxidizing agent can lead to a stalled reaction. If the reagents are viable, consider increasing the molar ratio of the oxidizing agent. A moderate increase in reaction temperature can also help drive the reaction to completion, but this must be balanced against the risk of byproduct formation.

Step 2: Acetylation of 2-Hydroxyhexanedioic Acid

  • Q4: The acetylation of my 2-hydroxyhexanedioic acid is incomplete. How can I increase the conversion?

    • A4: Incomplete acetylation is a common issue. Ensure you are using a sufficient excess of the acetylating agent, such as acetic anhydride.[3] The reaction is often catalyzed by a strong acid, like sulfuric acid or perchloric acid.[4] Verify that the catalyst is active and present in the correct concentration. If the reaction is still sluggish, a slight increase in temperature or extending the reaction time may be beneficial. Monitor the disappearance of the starting material by TLC or HPLC to determine the optimal reaction time.

  • Q5: I am concerned about side reactions during acetylation. What should I look out for?

    • A5: A potential side reaction is the formation of an anhydride by the reaction of the two carboxylic acid groups, especially at elevated temperatures. To minimize this, conduct the reaction at the lowest effective temperature. Another possibility is the dehydration of the α-hydroxy acid, though this is less common.[5] If you observe unexpected byproducts, analyze them by mass spectrometry or NMR to identify their structures and adjust your reaction conditions accordingly. Chemoselective O-acylation is generally favored under acidic conditions, which protonate the amine groups in molecules like amino acids, preventing their acylation.[4] While 2-hydroxyhexanedioic acid lacks an amine group, the principle of using acidic conditions to control reactivity can be applied.

  • Q6: How can I effectively purify the final product, this compound?

    • A6: Purification of the final product will likely involve several steps. First, quench the reaction to neutralize the acid catalyst and remove excess acetic anhydride. This is typically done by carefully adding water. The product can then be extracted into an organic solvent. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will remove unreacted carboxylic acids. The final purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of this compound under Various Conditions.

Step Reagent/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1: α-Hydroxylation KMnO₄Water251235
H₂O₂ / FeSO₄Water50845
m-CPBADichloromethane252455
2: Acetylation Acetic Anhydride / H₂SO₄Acetic Acid60485
Acetyl Chloride / PyridineDichloromethane25678
Acetic Anhydride / Sc(OTf)₃Acetonitrile50392

Table 2: Comparison of Acetylating Agents for the Synthesis of this compound.

Acetylating Agent Catalyst Advantages Disadvantages Typical Yield (%)
Acetic AnhydrideH₂SO₄Cost-effective, readily availableRequires careful temperature control to avoid side reactions80-90
Acetyl ChloridePyridineHighly reactiveCorrosive, moisture-sensitive, generates HCl75-85
Acetic AcidNone (auto-catalyzed)"Green" reagentRequires higher temperatures and longer reaction times, lower yield40-60[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyhexanedioic Acid via Oxidation

  • Dissolution: Dissolve hexanedioic acid (1 equivalent) in an appropriate solvent (e.g., water or a buffered aqueous solution) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Slowly add the chosen oxidizing agent (e.g., 1.1 equivalents of potassium permanganate) to the stirred solution. Control the rate of addition to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.

  • Workup: Once the reaction is complete, quench any remaining oxidizing agent. For example, if using potassium permanganate, add a small amount of sodium bisulfite until the purple color disappears.

  • Purification: Acidify the reaction mixture with a mineral acid (e.g., HCl) and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Acetylation

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxyhexanedioic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops) to the solution.

  • Acetylation: Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the required time (e.g., 4 hours). Monitor the reaction by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water to quench the reaction.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Synthesis_Workflow Adipic_Acid Hexanedioic Acid (Adipic Acid) Hydroxylation Step 1: α-Hydroxylation Adipic_Acid->Hydroxylation Hydroxy_Adipic_Acid 2-Hydroxyhexanedioic Acid Hydroxylation->Hydroxy_Adipic_Acid Acetylation Step 2: Acetylation Hydroxy_Adipic_Acid->Acetylation Final_Product 2-Acetoxyhexanedioic Acid Acetylation->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Step1 Problem in Step 1 (Hydroxylation)? Start->Check_Step1 Yes Check_Step2 Problem in Step 2 (Acetylation)? Start->Check_Step2 No Incomplete_Hydroxylation Incomplete Reaction Check_Step1->Incomplete_Hydroxylation Yes Byproducts_Hydroxylation Byproduct Formation Check_Step1->Byproducts_Hydroxylation No Incomplete_Acetylation Incomplete Reaction Check_Step2->Incomplete_Acetylation Yes Side_Reactions_Acetylation Side Reactions Check_Step2->Side_Reactions_Acetylation No Optimize_Hydroxylation Optimize Reaction Conditions: - Increase reaction time/temp - Use milder/more selective  oxidizing agent Incomplete_Hydroxylation->Optimize_Hydroxylation Byproducts_Hydroxylation->Optimize_Hydroxylation Optimize_Acetylation Optimize Reaction Conditions: - Increase acetylating agent - Check catalyst activity - Adjust temperature Incomplete_Acetylation->Optimize_Acetylation Side_Reactions_Acetylation->Optimize_Acetylation

Caption: Troubleshooting guide for low yield in synthesis.

References

stability and degradation of 2-acetoxyhexanedioic acid under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-acetoxyhexanedioic acid. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound has two primary points of instability: the ester linkage of the acetoxy group and the dicarboxylic acid backbone. The main degradation pathways are:

  • Hydrolysis of the ester: The acetoxy group can be hydrolyzed to form acetic acid and 2-hydroxyhexanedioic acid. This reaction is catalyzed by acidic or basic conditions.[1][2][3][4][5][6]

  • Thermal decomposition: At elevated temperatures, the hexanedioic acid backbone can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of various byproducts.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH due to the susceptibility of the ester group to hydrolysis.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs, where the carbonyl oxygen of the ester is protonated, making it more susceptible to nucleophilic attack by water.[1][4] This process is reversible.[5][6]

  • Neutral Conditions (pH ~7): While the rate of hydrolysis is slower than under acidic or basic conditions, it can still occur over time, especially with elevated temperatures.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis, also known as saponification, is a rapid and irreversible process.[3][4] The hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt and 2-hydroxyhexanedioic acid.[1][3]

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life of this compound is highly dependent on storage conditions. As a solid, it is relatively stable when stored in a cool, dry, and dark place. In solution, its stability is significantly reduced, especially at non-neutral pH and elevated temperatures. For optimal stability in solution, it is recommended to prepare fresh solutions and use them promptly.

Q4: Are there any enzymatic degradation pathways for this compound?

A4: Yes, esterase enzymes can catalyze the hydrolysis of the acetoxy group. If the experimental system contains biological components such as cell lysates, tissue homogenates, or serum, enzymatic degradation should be considered as a potential pathway. The rate of enzymatic hydrolysis can be significantly faster than chemical hydrolysis at physiological pH.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Decrease in pH of an unbuffered aqueous solution over time. Hydrolysis of the acetoxy group is releasing acetic acid.1. Confirm the pH drop with a calibrated pH meter.2. Analyze the solution for the presence of acetic acid and 2-hydroxyhexanedioic acid using a suitable analytical method (e.g., HPLC, NMR).3. For future experiments, consider using a buffered solution if compatible with the application.
Unexpected peaks in chromatogram (e.g., HPLC, GC) after sample preparation or storage. Degradation of the compound has occurred.1. Identify the degradation products by comparing retention times with standards of expected degradants (acetic acid, 2-hydroxyhexanedioic acid).2. Review sample preparation and storage conditions. Avoid high temperatures, extreme pH, and prolonged storage.3. Prepare and analyze samples promptly after preparation.
Loss of potency or reduced biological activity in an assay. The compound has degraded, reducing the concentration of the active substance.1. Re-analyze the concentration of the stock solution or the sample used in the assay.2. Investigate the stability of the compound under the specific assay conditions (e.g., temperature, pH of the assay buffer, presence of enzymes).3. Consider performing control experiments to assess the stability of the compound over the duration of the assay.
Discoloration or change in the physical appearance of the solid compound. Potential degradation due to improper storage.1. Do not use the discolored compound.2. Review storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.3. Obtain a fresh batch of the compound and store it under appropriate conditions.

Quantitative Data

Disclaimer: The following tables provide illustrative data based on the general behavior of similar chemical structures. Actual degradation rates for this compound may vary and should be determined experimentally.

Table 1: Illustrative Half-life of this compound in Aqueous Solution at 25°C

pHEstimated Half-lifePrimary Degradation Product
2.0~ 48 hours2-Hydroxyhexanedioic Acid + Acetic Acid
5.0~ 200 hours2-Hydroxyhexanedioic Acid + Acetic Acid
7.4~ 150 hours2-Hydroxyhexanedioic Acid + Acetic Acid
9.0~ 2 hours2-Hydroxyhexanedioate + Acetate

Table 2: Illustrative Thermal Degradation of Solid this compound

TemperatureTimeEstimated % DegradationPrimary Degradation Pathway
40°C1 week< 1%Minimal degradation
100°C24 hours~ 5-10%Hydrolysis (if moisture present)
150°C1 hour> 20%Decarboxylation and hydrolysis

Experimental Protocols

Protocol 1: pH Stability Study of this compound

  • Materials:

    • This compound

    • Buffer solutions (pH 2, 4, 7.4, 9)

    • High-purity water

    • HPLC system with a suitable column (e.g., C18)

    • Calibrated pH meter

    • Constant temperature incubator

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • In separate vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µg/mL).

    • Incubate the vials at a constant temperature (e.g., 25°C or 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

Protocol 2: Thermal Stability Study of Solid this compound

  • Materials:

    • This compound (solid)

    • Thermogravimetric Analyzer (TGA)

    • Differential Scanning Calorimeter (DSC)

    • Oven

  • Procedure for Isothermal Analysis:

    • Place a known amount of solid this compound in several vials.

    • Place the vials in an oven at a constant high temperature (e.g., 100°C).

    • At specified time points, remove a vial and allow it to cool to room temperature.

    • Dissolve the contents in a suitable solvent and analyze by HPLC to quantify the remaining parent compound.

  • Procedure for Dynamic Analysis:

    • Place a small, accurately weighed sample of this compound into the TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of decomposition.

    • Perform DSC analysis by heating a sample at a constant rate to observe thermal events such as melting and decomposition.

Visualizations

Hydrolysis_Degradation_Pathway cluster_acidic Acidic/Neutral Conditions (H₂O, H⁺) cluster_basic Basic Conditions (OH⁻) This compound This compound 2-Hydroxyhexanedioic Acid 2-Hydroxyhexanedioic Acid This compound->2-Hydroxyhexanedioic Acid Acetic Acid Acetic Acid This compound->Acetic Acid 2-Hydroxyhexanedioate 2-Hydroxyhexanedioate This compound->2-Hydroxyhexanedioate Acetate Acetate This compound->Acetate

Caption: Hydrolysis of this compound under different pH conditions.

Thermal_Degradation_Pathway This compound This compound Decarboxylation_Products Decarboxylation Products (e.g., cyclopentanone derivatives) This compound->Decarboxylation_Products High Temperature CO2 CO₂ This compound->CO2 High Temperature

Caption: Primary thermal degradation pathway of this compound.

Experimental_Workflow_pH_Stability A Prepare Stock Solution B Incubate in Buffers (pH 2, 4, 7.4, 9) A->B C Sample at Time Points B->C D HPLC Analysis C->D E Determine Rate Constant and Half-life D->E

Caption: Workflow for determining the pH stability of this compound.

References

Technical Support Center: Synthesis of 2-Acetoxyhexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetoxyhexanedioic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route to this compound is the acetylation of its precursor, 2-hydroxyhexanedioic acid. This reaction is typically carried out using an acetylating agent such as acetic anhydride, often in the presence of a base catalyst like pyridine.

Q2: What are the primary reagents and their roles in this synthesis?

A2: The key reagents in the synthesis of this compound are:

  • 2-Hydroxyhexanedioic Acid: The starting material containing the hydroxyl group to be acetylated.

  • Acetic Anhydride: The acetylating agent that provides the acetyl group (CH₃CO).

  • Pyridine: A common basic catalyst that facilitates the reaction and also acts as a solvent. It neutralizes the acetic acid byproduct formed during the reaction.[1]

Q3: What are the typical reaction conditions?

A3: While specific conditions can vary, a general protocol involves dissolving the 2-hydroxyhexanedioic acid in pyridine, followed by the addition of acetic anhydride.[2] The reaction is often stirred at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).[2]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected, or I'm not getting any product at all. What could be the cause?

A: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Acetic Anhydride: Ensure the acetic anhydride is fresh and has not been hydrolyzed by moisture. Old or improperly stored acetic anhydride will contain acetic acid, which is unreactive for acetylation.

    • Pyridine: Use dry pyridine. Water in the pyridine can hydrolyze the acetic anhydride.

    • Starting Material: Verify the purity and identity of your 2-hydroxyhexanedioic acid.

  • Reaction Conditions:

    • Temperature: While the reaction often proceeds at room temperature, gentle heating might be necessary for less reactive substrates. However, excessive heat can lead to side reactions and degradation.

    • Reaction Time: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.[2]

  • Work-up Procedure:

    • Premature Hydrolysis: During the work-up, ensure that the product is not exposed to harsh basic or acidic conditions for prolonged periods, which could lead to hydrolysis of the newly formed ester.

Issue 2: Presence of Impurities in the Final Product

Q: After purification, my final product is not pure. What are the likely impurities and how can I remove them?

A: Several impurities can be present in the final product. The table below summarizes the most common impurities, their source, and recommended purification methods.

ImpuritySourceRecommended Purification Method
Unreacted 2-Hydroxyhexanedioic Acid Incomplete reaction.Column chromatography on silica gel.
Acetic Acid Byproduct of the acetylation reaction and hydrolysis of acetic anhydride.Aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction.[2]
Residual Pyridine Used as a catalyst and solvent.Co-evaporation with a high-boiling point solvent like toluene after the reaction is complete.[3] Washing the organic layer with dilute acid (e.g., 1 M HCl) during work-up.[2]
Di-acetylated Product If other hydroxyl groups are present and unprotected.Careful control of stoichiometry (amount of acetic anhydride used). Purification by column chromatography.
N-acetyl-1,2-dihydro-2-pyridylacetic acid A known side product from the reaction of pyridine with acetic anhydride.[4]Purification by column chromatography.

Experimental Protocol: General Purification by Aqueous Work-up and Extraction

  • After the reaction is complete, quench by adding methanol.

  • Co-evaporate the reaction mixture with toluene to remove the majority of the pyridine.[3]

  • Dilute the residue with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, and saturated aqueous sodium bicarbonate solution (to remove acetic acid).[2]

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Further purify the crude product by silica gel column chromatography if necessary.[2]

Issue 3: Difficulty in Product Characterization

Q: I am having trouble confirming the structure and purity of my this compound. What analytical techniques should I use?

A: A combination of spectroscopic and chromatographic methods is recommended for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show a characteristic singlet peak for the acetyl methyl protons around 2.1 ppm. The signal for the proton on the carbon bearing the acetoxy group will be shifted downfield compared to the starting 2-hydroxyhexanedioic acid.

    • ¹³C NMR: Will show a carbonyl peak for the ester around 170 ppm and a methyl peak for the acetyl group around 21 ppm.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is an excellent technique for assessing the purity of the final product and quantifying impurities.[5][6] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like acetic acid or formic acid) can be used to separate the product from starting material and other impurities.[6]

  • Mass Spectrometry (MS):

    • MS will confirm the molecular weight of the this compound.

Visual Guides

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Product Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions workup Review Work-up Procedure start->workup sub_reagent1 Fresh Acetic Anhydride? reagent_quality->sub_reagent1 sub_reagent2 Dry Pyridine? reagent_quality->sub_reagent2 sub_reagent3 Purity of Starting Material? reagent_quality->sub_reagent3 sub_conditions1 Optimal Temperature? reaction_conditions->sub_conditions1 sub_conditions2 Sufficient Reaction Time? reaction_conditions->sub_conditions2 sub_workup1 Avoiding Hydrolysis? workup->sub_workup1 solution Problem Identified & Addressed sub_reagent1->solution If No sub_reagent2->solution If No sub_reagent3->solution If No sub_conditions1->solution If No sub_conditions2->solution If No sub_workup1->solution If No synthesis_workflow start Start: 2-Hydroxyhexanedioic Acid reaction Acetylation with Acetic Anhydride & Pyridine start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Silica Gel Column Chromatography workup->purification analysis Purity & Structural Analysis (NMR, HPLC, MS) purification->analysis product Pure this compound analysis->product

References

Technical Support Center: Optimizing Reaction Conditions for 2-Acetoxyhexanedioic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 2-acetoxyhexanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method for the esterification of this compound is the Fischer-Speier esterification. This method involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] To drive the reversible reaction towards the formation of the diester, it is crucial to remove the water produced during the reaction, often by azeotropic distillation with a suitable solvent like toluene, or by using a large excess of the alcohol.[3]

Q2: Which catalysts are most effective for this esterification?

A2: Strong Brønsted acids are typically used as catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common choices.[3] For substrates that may be sensitive to very strong acids, milder catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) can be employed.[4] Lewis acids like zirconium or hafnium salts have also been shown to be effective catalysts for esterifications.

Q3: What are the typical reaction conditions?

A3: Typical reaction conditions involve heating the mixture of this compound, the alcohol, and the acid catalyst to reflux. The optimal temperature will depend on the boiling point of the alcohol and the solvent used. Reaction times can vary from a few hours to over 24 hours, depending on the specific substrates and desired conversion.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by several techniques. Thin-layer chromatography (TLC) can be used to track the disappearance of the starting dicarboxylic acid and the appearance of the monoester and diester products. Another common method is to measure the acid number of the reaction mixture by titration with a standard base. A decrease in the acid number indicates the consumption of the carboxylic acid groups.

Q5: What are the main challenges in the esterification of this compound?

A5: The main challenges include:

  • Achieving complete diesterification: The second esterification is often slower than the first, leading to mixtures of monoester and diester.

  • Side reactions: The presence of the 2-acetoxy group introduces the possibility of hydrolysis or transesterification under the acidic reaction conditions. Intramolecular esterification to form a lactone is also a potential side reaction, although less likely with a six-carbon chain.

  • Purification: Separating the desired diester from the monoester, unreacted starting material, and catalyst can be challenging.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the diester Incomplete reaction due to equilibrium.- Use a large excess of the alcohol (can also serve as the solvent). - Remove water as it is formed using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). - Increase the reaction time or temperature (monitor for side reactions).
Insufficient catalyst.- Increase the catalyst loading. For sulfuric acid, a typical range is 1-5 mol%.
Reaction stalls at the monoester stage The second esterification is sterically hindered or electronically disfavored.- Increase reaction temperature and/or time. - Consider a more active catalyst.
Presence of a diol by-product (2-hydroxyhexanedioic acid diester) Hydrolysis of the 2-acetoxy group.- Use milder reaction conditions (lower temperature, shorter reaction time). - Employ a less harsh acid catalyst, such as an acidic resin. - Consider protecting the carboxylic acids and then reacting with the alcohol under basic conditions, although this is a longer synthetic route.
Formation of an unexpected ester by-product Transesterification of the 2-acetoxy group with the alcohol reactant.- This is more likely with simpler alcohols. If possible, use an alcohol that matches the ester you wish to form at the carboxylic acid positions. If the acetoxy group is not desired in the final product, this may be an acceptable outcome. Otherwise, milder conditions are recommended.
Difficulty in purifying the product The product mixture contains the diester, monoester, and starting material, which have similar polarities.- Use column chromatography with a carefully chosen solvent system to separate the components. - Fractional distillation under reduced pressure may be effective if the boiling points of the esters are sufficiently different.
Residual acid catalyst complicates workup.- Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction. - If using a solid acid catalyst, it can be simply filtered off.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the esterification of dicarboxylic acids, which can be used as a starting point for optimizing the esterification of this compound.

Dicarboxylic AcidAlcoholCatalystTemp (°C)Time (h)Molar Ratio (Acid:Alcohol)Yield (%)Reference
Adipic Acid2-EthylhexanolH₂SO₄12041:2.588.23[5]
Succinic Acid2-EthylhexanolH₂SO₄12041:2.589.88[5]
Pimelic Acid2-EthylhexanolH₂SO₄12041:2.588.23[5]
Sebacic Acid2-EthylhexanolH₂SO₄12041:2.5~85[5]
Acetic AcidEthanolH₂SO₄Reflux-1:165[3]
Acetic AcidEthanolH₂SO₄Reflux-1:1097[3]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst and a Dean-Stark Trap

This protocol is a general procedure for the diesterification of a dicarboxylic acid using a strong acid catalyst and azeotropic removal of water.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, butanol)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound, the alcohol (2.5 to 10 equivalents), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).

  • Add a catalytic amount of concentrated sulfuric acid (1-2 mol% relative to the dicarboxylic acid).

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or by measuring the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by washing with saturated NaHCO₃ solution in a separatory funnel. Caution: CO₂ evolution.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure diester.

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Reactants: - this compound - Alcohol - Toluene catalyst Add Catalyst: - Conc. H₂SO₄ reactants->catalyst setup Assemble Dean-Stark Apparatus and Condenser catalyst->setup reflux Heat to Reflux setup->reflux monitor Monitor Reaction Progress (TLC, Water Collection) reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Water and Brine extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Vacuum Distillation concentrate->purify

Caption: Experimental workflow for the esterification of this compound.

troubleshooting_guide start Low Diester Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? incomplete_reaction->side_reactions No solution_incomplete Increase Alcohol Excess Remove Water (Dean-Stark) Increase Reaction Time/Temp incomplete_reaction->solution_incomplete Yes check_hydrolysis 2-Hydroxy By-product Observed? side_reactions->check_hydrolysis Yes solution_hydrolysis Use Milder Catalyst Lower Temperature solution_transesterification Use Milder Conditions check_hydrolysis->solution_hydrolysis Yes check_transesterification Transesterification Observed? check_hydrolysis->check_transesterification No check_transesterification->solution_transesterification Yes

Caption: Troubleshooting decision tree for low diester yield.

References

troubleshooting peak tailing in HPLC analysis of 2-acetoxyhexanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of 2-acetoxyhexanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] A tailing factor greater than 1.2 is generally indicative of significant tailing.[3]

Q2: Why is peak tailing a problem for the analysis of this compound?

A2: Peak tailing can compromise the accuracy and reproducibility of your analysis.[1][2] It can lead to poor resolution between adjacent peaks, making accurate quantification difficult, especially for low-concentration impurities.[1] This can ultimately affect the reliability of the analytical method.[2]

Q3: What are the most common causes of peak tailing for an acidic compound like this compound?

A3: For acidic compounds, the most frequent causes of peak tailing include:

  • Secondary Interactions: Unwanted interactions between the ionized analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[2][4]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, the acidic analyte can be partially or fully ionized, leading to secondary interactions and peak tailing.[3][4]

  • Column Issues: Degradation of the column, contamination, or the use of an inappropriate column chemistry can all contribute to poor peak shape.[3]

  • System and Sample Effects: Factors such as extra-column dead volume, sample overload, or a mismatch between the sample solvent and the mobile phase can also cause peak tailing.[3]

Troubleshooting Guide

Mobile Phase and pH Optimization
Q4: How does the mobile phase pH affect the peak shape of this compound?

A4: The mobile phase pH is a critical factor in the analysis of ionizable compounds like this compound.[4] As a dicarboxylic acid, this compound has two pKa values. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 2 pH units below the first pKa of the analyte.[5] This suppresses the ionization of the carboxylic acid groups, making the molecule more non-polar and reducing unwanted secondary interactions with the stationary phase.[4][5] An acidic mobile phase with a pH of around 2.5 to 3.0 is often a good starting point for acidic compounds.[4]

Q5: What should I do if adjusting the mobile phase pH alone is not enough to resolve peak tailing?

A5: If peak tailing persists after pH optimization, consider the following adjustments to your mobile phase:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the column surface and can also help mask residual silanol sites, improving peak shape.[3][4]

  • Choose an Appropriate Buffer: For low pH applications, phosphate or formate buffers are common choices.[6] Ensure your chosen buffer is soluble in the mobile phase, especially when mixed with an organic modifier, to avoid precipitation.

  • Optimize the Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Sometimes, switching from one solvent to another can improve peak symmetry. You can also try increasing the percentage of the organic modifier by 5-10% to see if that improves the elution profile.[3]

Column and Hardware Troubleshooting
Q6: Could my HPLC column be the cause of the peak tailing?

A6: Yes, the column is a very common source of peak shape problems. Here are several aspects to investigate:

  • Column Chemistry: For acidic compounds, using a modern, high-purity, end-capped silica column (Type B) is recommended to minimize the number of accessible silanol groups.[2]

  • Column Contamination: Over time, the column can become contaminated with strongly retained sample components or impurities from the mobile phase. This can lead to active sites that cause peak tailing.

  • Column Degradation: Operating at a very low pH (<2.0) or high pH (>8.0) can damage the silica-based stationary phase, leading to a loss of performance and poor peak shapes.[6]

  • Column Void: A void at the head of the column can cause the sample band to spread, resulting in distorted peaks. This can be caused by pressure shocks or the dissolution of the stationary phase.[1]

Q7: How can I check if my column is the problem and what can I do to fix it?

A7: To diagnose and address column-related issues:

  • Flush the Column: A thorough flush with a strong solvent (like 100% acetonitrile or methanol for reversed-phase columns) can help remove contaminants.[3]

  • Backflush the Column: If you suspect a blocked frit, you can try backflushing the column (reversing the flow direction) to dislodge particulates. Be sure to disconnect the column from the detector during this process.

  • Test with a Standard: Inject a standard compound that is known to give a good peak shape on a new column of the same type. If the standard also shows tailing, it is a strong indication that your column is the issue.

  • Replace the Column: If the above steps do not resolve the problem, the column may be irreversibly damaged and should be replaced.[3] Using a guard column can help extend the life of your analytical column.[1]

Q8: What instrumental factors can contribute to peak tailing?

A8: Beyond the column, other parts of the HPLC system can cause peak tailing:

  • Extra-Column Dead Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing. This can be minimized by using tubing with a small internal diameter and ensuring all fittings are properly connected.[3]

  • Detector Settings: An improperly set detector time constant (too high) can lead to distorted peak shapes.[3]

Sample-Related Issues
Q9: Can my sample preparation be the source of peak tailing?

A9: Absolutely. The way you prepare your sample is crucial for good chromatography:

  • Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[3] If you suspect this, try diluting your sample or reducing the injection volume.[3]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a distorted peak. Whenever possible, dissolve your sample in the mobile phase.[3]

  • Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography of your analyte.[3] In such cases, a more thorough sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary.[3]

Data Presentation

Effect of Mobile Phase pH on Peak Asymmetry

The following table illustrates the typical effect of mobile phase pH on the peak asymmetry factor of an acidic compound. As the pH decreases and moves further away from the pKa of the analyte, the peak shape improves, and the asymmetry factor approaches the ideal value of 1.0.

Mobile Phase pHAnalyte Ionization StateTypical Asymmetry Factor (As)Peak Shape
5.5Partially Ionized> 1.8Severe Tailing
4.5Partially Ionized1.5 - 1.8Moderate Tailing
3.5Mostly Unionized1.2 - 1.5Slight Tailing
2.5Fully Unionized1.0 - 1.2Symmetrical

Experimental Protocols

General HPLC Method for Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound, with a focus on achieving good peak shape.

1. Sample Preparation
  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column with high-purity, end-capped silica (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Component: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

    • Organic Modifier: HPLC-grade acetonitrile.

    • Composition: A typical starting point is an isocratic mixture of 80% aqueous component and 20% acetonitrile. This may need to be adjusted to achieve the desired retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as carboxylic acids typically absorb at low UV wavelengths).

  • Injection Volume: 10 µL.

3. Analysis Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solution multiple times to check for system suitability parameters like retention time reproducibility and peak asymmetry.

  • Inject the sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

Visualizations

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH to ~2.5 check_ph->adjust_ph No check_buffer Is Buffer Strength Adequate (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_ph increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_sample Is Sample Overloaded or Solvent Mismatched? check_buffer->check_sample Yes increase_buffer->check_buffer check_column Test with a Standard on a New Column column_issue Column is Likely the Problem check_column->column_issue check_system Check for Dead Volume and Detector Settings check_column->check_system Standard is OK flush_column Flush or Backflush Existing Column column_issue->flush_column replace_column Replace Column flush_column->replace_column resolved Problem Resolved replace_column->resolved check_sample->check_column No adjust_sample Dilute Sample or Inject in Mobile Phase check_sample->adjust_sample Yes adjust_sample->resolved system_issue Instrumental Issue check_system->system_issue system_issue->resolved PeakTailingMechanism cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase (pH > pKa) Si-OH Active Silanol Site (Si-OH) Analyte_Ionized Ionized Analyte (R-COO⁻) Analyte_Ionized->Si-OH Secondary Interaction (Ionic) note Secondary ionic interactions cause a delay in elution for some molecules, leading to a 'tail' on the peak. Analyte_Unionized Unionized Analyte (R-COOH) Analyte_Unionized->Si-OH Primary Interaction (Hydrophobic)

References

Technical Support Center: Synthesis of 2-Acetoxyhexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-acetoxyhexanedioic acid. The primary route for this synthesis is the acetylation of 2-hydroxyhexanedioic acid. This guide addresses potential side reactions and other common issues encountered during this process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via the acetylation of 2-hydroxyhexanedioic acid.

Issue IDQuestionPotential CausesRecommended Solutions
TR-01 Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient acetylating agent. - Degradation of the product during workup.- Monitor the reaction progress using techniques like TLC or NMR spectroscopy. - Optimize the reaction temperature and time based on literature for similar compounds or through systematic experimentation. - Consider using a more reactive acetylating agent (e.g., acetic anhydride with a catalytic amount of acid or base). - Ensure mild workup conditions to prevent hydrolysis of the acetyl group.
TR-02 Presence of unreacted 2-hydroxyhexanedioic acid in the final product - Insufficient amount of acetylating agent. - Short reaction time. - Deactivation of the catalyst.- Use a slight excess of the acetylating agent. - Increase the reaction time and monitor for the disappearance of the starting material. - If using a catalyst, ensure it is fresh and used in the correct proportion.
TR-03 Formation of a di-acetylated byproduct This is unlikely given the structure of 2-hydroxyhexanedioic acid, which has only one hydroxyl group. However, if impurities with multiple hydroxyl groups are present in the starting material, they could be di-acetylated.- Ensure the purity of the starting 2-hydroxyhexanedioic acid.
TR-04 Formation of an anhydride or polyester byproducts - High reaction temperatures can promote intermolecular dehydration between the carboxylic acid groups, leading to anhydride formation. - Intermolecular esterification between the hydroxyl group of one molecule and a carboxylic acid group of another can lead to polyester formation.- Maintain a controlled and moderate reaction temperature. - Use a protecting group strategy for one of the carboxylic acids if anhydride or polyester formation is significant, though this adds complexity to the synthesis. - A shorter reaction time may also minimize the formation of these byproducts.
TR-05 Difficulty in isolating the pure product - The product may be highly soluble in the workup solvents. - The presence of structurally similar side products can complicate purification by chromatography.- Choose extraction solvents carefully to maximize product recovery. - Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation. - Consider crystallization as an alternative or final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common acetylating agents for the synthesis of this compound?

A1: The most common acetylating agents for converting a hydroxyl group to an acetate ester are acetic anhydride and acetyl chloride. Acetic anhydride is often preferred as it is less volatile and the byproduct, acetic acid, is generally easier to remove than the hydrochloric acid generated from acetyl chloride.

Q2: Is a catalyst necessary for the acetylation of 2-hydroxyhexanedioic acid?

A2: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can significantly increase the reaction rate and allow for milder reaction conditions. Common catalysts include acids (e.g., sulfuric acid) or bases (e.g., pyridine, 4-dimethylaminopyridine (DMAP)).

Q3: What are typical reaction conditions for this acetylation?

A3: Typical conditions involve reacting 2-hydroxyhexanedioic acid with an excess of acetic anhydride. If a basic catalyst like pyridine is used, it can also serve as the solvent. The reaction is often stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours until completion.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (2-hydroxyhexanedioic acid) and the appearance of the product spot. Nuclear magnetic resonance (NMR) spectroscopy can also be used to check for the presence of the acetyl group in the product.

Q5: What is the best method for purifying the final product?

A5: After the reaction, the excess acetic anhydride and any acetic acid byproduct are typically removed under reduced pressure. The crude product can then be purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Crystallization from a suitable solvent system may also be an effective purification method.

Data Presentation

The following table provides a hypothetical summary of how quantitative data for the synthesis of this compound could be presented.

EntryAcetylating AgentCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
1Acetic AnhydrideNone10046590
2Acetic AnhydridePyridine2568595
3Acetic AnhydrideDMAP (cat.)2529298
4Acetyl ChlorideNone2537893

Experimental Protocols

Protocol: Synthesis of this compound using Acetic Anhydride and Pyridine

  • Reagents and Equipment:

    • 2-hydroxyhexanedioic acid

    • Acetic anhydride

    • Pyridine

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Rotary evaporator

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-hydroxyhexanedioic acid in pyridine.

    • Cool the solution in an ice bath.

    • Slowly add 1.5 equivalents of acetic anhydride to the cooled solution with continuous stirring.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

    • Once the reaction is complete, remove the pyridine and excess acetic anhydride under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) to remove any remaining pyridine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Mandatory Visualization

The following diagram illustrates the primary synthetic pathway for this compound and a potential side reaction leading to the formation of a linear dimer.

Synthesis_Pathway cluster_caption start 2-Hydroxyhexanedioic Acid product This compound start->product Acetylation side_product Linear Dimer (Polyester Formation) start->side_product Intermolecular Esterification (Side Reaction) reagent1 Acetic Anhydride reagent1->product

Main reaction pathway and a potential side reaction.

storage and handling recommendations for 2-acetoxyhexanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 2-acetoxyhexanedioic acid.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a dicarboxylic acid derivative. Its structure consists of a six-carbon chain (hexanedioic acid, also known as adipic acid) with an acetoxy group (-OCOCH₃) at the second carbon position. This modification can influence its physical and chemical properties compared to adipic acid.

What are the primary hazards associated with this compound?

As a solid organic acid, the primary hazards are related to its acidic nature and physical form. It may cause serious eye irritation or damage upon contact. As a finely divided powder, it has the potential to form combustible dust concentrations in the air, which could lead to a dust explosion in the presence of an ignition source. Ingestion and inhalation should be avoided.

What are the recommended storage conditions for this compound?

To ensure its stability and safety, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to wear appropriate personal protective equipment, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

  • In situations where dust may be generated, a NIOSH-approved respirator is recommended.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Problem: The compound is not dissolving as expected.

  • Possible Cause: The polarity of the solvent may not be suitable. Dicarboxylic acids can have limited solubility in non-polar organic solvents. The presence of the acetoxy group may slightly alter its solubility profile compared to adipic acid.

  • Solution:

    • Try a more polar organic solvent, such as methanol, ethanol, or acetone.

    • For aqueous solutions, consider adjusting the pH. Dicarboxylic acids are more soluble in basic solutions due to the formation of carboxylate salts. Adding a base like sodium hydroxide or sodium bicarbonate can increase solubility in water.

    • Gentle heating may also improve solubility, but be mindful of the compound's stability at elevated temperatures.

Problem: An unexpected reaction or side product is observed.

  • Possible Cause: this compound contains an ester linkage (the acetoxy group) which can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Solution:

    • If the reaction is intended to proceed without affecting the acetoxy group, ensure the reaction conditions are neutral and anhydrous if possible.

    • Be aware that prolonged exposure to strong acids or bases, particularly with heating, can lead to the hydrolysis of the acetoxy group, yielding 2-hydroxyhexanedioic acid and acetic acid.

    • Analyze your product mixture using techniques like NMR or mass spectrometry to identify any potential hydrolysis byproducts.

Problem: Difficulty in isolating the product during an aqueous workup.

  • Possible Cause: An emulsion has formed between the organic and aqueous layers, making separation difficult. This is a common issue in extractions.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Allow the mixture to stand for a longer period.

    • Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • If the emulsion persists, filtering the entire mixture through a pad of Celite® may be effective.

Problem: The solid material appears clumpy or discolored.

  • Possible Cause: The compound may have absorbed moisture from the air or started to degrade.

  • Solution:

    • Ensure the storage container is always tightly sealed when not in use.

    • If moisture absorption is suspected, the material can be dried in a desiccator or under vacuum.

    • If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments.

Quantitative Data

PropertyValueSource
Molecular FormulaC₈H₁₂O₆N/A
Molecular Weight204.18 g/mol N/A
AppearanceWhite to off-white solid (expected)N/A
Melting PointData not availableN/A
Boiling PointData not availableN/A
SolubilitySoluble in polar organic solvents; solubility in water is expected to be pH-dependent.General knowledge of dicarboxylic acids

Experimental Workflow & Logical Relationships

The following diagram illustrates a typical experimental workflow for a reaction involving a solid organic acid like this compound, followed by a standard workup and purification procedure.

experimental_workflow General Experimental Workflow for this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction_setup Reaction Setup: - Dissolve this compound in an appropriate solvent. - Add other reactants and/or catalyst. reaction_progress Reaction Monitoring: - Monitor by TLC, LC-MS, or other analytical technique. reaction_setup->reaction_progress quench Quench Reaction: - Cool the reaction mixture. - Add a quenching agent if necessary. reaction_progress->quench extraction Liquid-Liquid Extraction: - Add immiscible organic solvent and aqueous solution. - Separate the organic layer. quench->extraction wash Wash Organic Layer: - Wash with brine to remove water-soluble impurities. extraction->wash dry Dry Organic Layer: - Use a drying agent (e.g., Na₂SO₄, MgSO₄). wash->dry filtration Filtration: - Remove the drying agent. dry->filtration concentration Concentration: - Remove the solvent under reduced pressure. filtration->concentration purification_method Purification of Crude Product: - Recrystallization, column chromatography, or distillation. concentration->purification_method concentration->purification_method

Caption: A generalized workflow for a chemical reaction involving this compound.

This diagram outlines the logical progression from the initial reaction setup through to the final purification of the desired product. Each step presents potential challenges that can be addressed by the troubleshooting guide. For instance, issues with solubility may arise during the "Reaction Setup," while emulsion formation can occur during the "Liquid-Liquid Extraction" phase.

Technical Support Center: Method Refinement for Consistent Results with 2-Acetoxyhexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with 2-acetoxyhexanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct method is the selective acetylation of 2-hydroxyhexanedioic acid. This reaction typically involves an acetylating agent such as acetic anhydride or acetyl chloride. To prevent unwanted side reactions, such as the acylation of the carboxylic acid groups, specific reaction conditions are necessary.[1][2] For instance, conducting the reaction under acidic conditions can protonate the amino groups in hydroxyamino acids, preventing their acylation and favoring the formation of the O-acyl derivative.[1]

Q2: What are the main challenges in purifying this compound?

Due to the presence of two carboxylic acid moieties and an ester group, this compound is a polar molecule. This polarity can make purification challenging. Common issues include difficulties in separating the product from the starting material (2-hydroxyhexanedioic acid) and any di-acetylated byproducts. Techniques such as recrystallization from a suitable solvent system or flash column chromatography are often employed.[3][4][5] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification strategy.[3][4]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is recommended. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure, with characteristic peaks for the acetyl group and the protons and carbons of the hexanedioic acid backbone.[6][7][8][9][10] Infrared (IR) spectroscopy should show characteristic absorptions for the C=O bonds of the carboxylic acids and the ester.[7] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.

Q4: What are the stability considerations for this compound?

The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2-hydroxyhexanedioic acid and acetic acid.[11][12][13][14] Therefore, it is advisable to store the compound in a dry, neutral environment and to be mindful of the pH during workup and purification steps.

Troubleshooting Guides

Low or No Product Yield

Q: I am getting a very low yield or no product at all. What are the possible causes and solutions?

Possible Causes:

  • Inactive Acetylating Agent: The acetic anhydride or acetyl chloride may have degraded due to moisture.

  • Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.[15][16]

  • Presence of Water: Water in the reaction mixture can hydrolyze the acetylating agent and the product.

  • Suboptimal Catalyst: If using a catalyst, it may be inactive or used in an incorrect amount.

Solutions:

  • Use freshly opened or properly stored acetylating agents.

  • Optimize the reaction temperature by running small-scale trials at different temperatures.

  • Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • If applicable, screen different catalysts and optimize their concentration.

Incomplete Reaction

Q: My reaction seems to stop before all the starting material is consumed. How can I drive it to completion?

Possible Causes:

  • Insufficient Reagent: The molar ratio of the acetylating agent to the starting material may be too low.

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

  • Reversible Reaction: Under certain conditions, the reaction may be reversible.

Solutions:

  • Increase the molar equivalents of the acetylating agent.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time accordingly.

  • If reversibility is suspected, consider removing one of the byproducts to shift the equilibrium towards the product.

Product Purification Issues

Q: I am having trouble separating my product from impurities. What can I do?

Possible Causes:

  • Co-precipitation: The starting material and product may co-precipitate during recrystallization due to similar polarities.

  • Streaking on TLC/Column: The carboxylic acid groups can interact strongly with silica gel, leading to poor separation.[17]

  • Formation of Emulsions: During aqueous workup, the dicarboxylic acid can act as a surfactant, leading to the formation of emulsions.

Solutions:

  • Recrystallization: Carefully select a solvent system where the solubility of the product and starting material are significantly different at high and low temperatures.[18][19]

  • Column Chromatography: To mitigate streaking on silica gel, consider adding a small amount of acetic or formic acid to the eluent. Alternatively, use a reverse-phase column or HILIC for very polar compounds.[3][4][20][21][22][23]

  • Workup: To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite.

Experimental Protocols

Synthesis of this compound

This protocol describes the acetylation of 2-hydroxyhexanedioic acid using acetic anhydride.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxyhexanedioic acid (1.0 eq).

  • Dissolution: Add anhydrous glacial acetic acid as the solvent.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add cold water to quench the excess acetic anhydride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

Data Presentation

Table 1: Hypothetical Results of Varying Reaction Conditions

TrialEquivalents of Acetic AnhydrideTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (%)
11.1506756092
21.2604958598
31.5604988297
41.2704968095

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Absorptions
1H NMR ~12 ppm (broad singlet, 2H, -COOH), ~5.0 ppm (triplet, 1H, -CH(OAc)-), ~2.1 ppm (singlet, 3H, -OCOCH3), 1.5-2.5 ppm (multiplets, 6H, alkyl chain)
13C NMR ~175 ppm (-COOH), ~170 ppm (-OCOCH3), ~70 ppm (-CH(OAc)-), ~20-35 ppm (alkyl carbons and -OCOCH3)
IR (cm-1) 2500-3300 (broad, O-H of COOH), 1740 (C=O, ester), 1710 (C=O, carboxylic acid)

Visualizations

Synthesis_Pathway 2-Hydroxyhexanedioic Acid 2-Hydroxyhexanedioic Acid This compound This compound 2-Hydroxyhexanedioic Acid->this compound Glacial Acetic Acid, 60-70°C Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Acetic Acid Acetic Acid

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield? CheckReagents Check Reagent Purity (e.g., Acetic Anhydride) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions CheckPurity Analyze Crude Product Purity Start->CheckPurity ImpureReagents Impure/Degraded Reagents? CheckReagents->ImpureReagents SuboptimalConditions Suboptimal Conditions? CheckConditions->SuboptimalConditions SideReactions Side Reactions Evident? CheckPurity->SideReactions UseFreshReagents Use Fresh Reagents ImpureReagents->UseFreshReagents Yes OptimizeConditions Optimize Temp/Time SuboptimalConditions->OptimizeConditions Yes ModifyWorkup Modify Workup/Purification SideReactions->ModifyWorkup Yes

Caption: Troubleshooting workflow for low product yield.

Purity_Analysis Start Assess Purity NMR_Analysis 1H NMR Spectrum Clean? Start->NMR_Analysis TLC_Analysis Single Spot on TLC? Start->TLC_Analysis HPLC_Analysis Single Peak in HPLC? Start->HPLC_Analysis NMR_Impure Unexpected Peaks in NMR? NMR_Analysis->NMR_Impure No Pure Product is Pure NMR_Analysis->Pure Yes TLC_Impure Multiple Spots on TLC? TLC_Analysis->TLC_Impure No TLC_Analysis->Pure Yes HPLC_Impure Multiple Peaks in HPLC? HPLC_Analysis->HPLC_Impure No HPLC_Analysis->Pure Yes Recrystallize Recrystallize NMR_Impure->Recrystallize ColumnChromatography Column Chromatography TLC_Impure->ColumnChromatography HPLC_Impure->ColumnChromatography

Caption: Logical workflow for purity analysis.

References

Validation & Comparative

comparative analysis of 2-acetoxyhexanedioic acid and adipic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-acetoxyhexanedioic acid and adipic acid, focusing on their chemical properties, synthesis, and potential applications, particularly within the pharmaceutical and drug development sectors. While adipic acid is a well-characterized, high-production-volume chemical, this compound is a less common derivative. This comparison, therefore, juxtaposes a known entity with a novel analogue, extrapolating the latter's properties based on established chemical principles.

I. Physicochemical Properties

A comparative summary of the key physicochemical properties of adipic acid and the predicted properties of this compound is presented below. The properties of this compound are theoretical and based on the structural effects of the alpha-acetoxy group.

PropertyAdipic AcidThis compound (Predicted)
Molecular Formula C6H10O4[1]C8H12O6
Molecular Weight 146.14 g/mol [1]204.18 g/mol
IUPAC Name Hexanedioic acid[1]This compound
Appearance White crystalline powder[1][2]Likely a white solid or viscous oil
Melting Point 152.1 °C[1]Lower than adipic acid due to steric hindrance and disruption of crystal lattice
Boiling Point DecomposesDecomposes
Solubility in Water Slightly soluble, increases with temperature[1][2][3]Potentially higher due to increased polarity from the ester group
Acidity (pKa) pKa1 ≈ 4.4, pKa2 ≈ 5.4pKa1 likely lower (more acidic) due to the electron-withdrawing effect of the acetoxy group

II. Synthesis and Production

Adipic Acid: The primary industrial production of adipic acid involves a two-step oxidation process.[4][5] Initially, cyclohexane is oxidized to form a mixture of cyclohexanol and cyclohexanone, known as KA oil.[4][5][6] This mixture is then oxidized with nitric acid to produce adipic acid.[4][7] This conventional method is energy-intensive and results in significant emissions of nitrous oxide (N2O), a potent greenhouse gas.[4][8] In response to environmental concerns, bio-based production methods are being explored, utilizing renewable feedstocks like glucose through fermentation processes.[8][9]

This compound: A standardized industrial synthesis for this compound is not established. However, a plausible laboratory-scale synthesis can be proposed based on standard organic chemistry reactions. One potential route involves the alpha-bromination of adipic acid to form 2-bromoadipic acid, followed by nucleophilic substitution with an acetate source. The Hell-Volhard-Zelinsky reaction is a classic method for the alpha-halogenation of carboxylic acids.[10]

A proposed workflow for the synthesis of this compound is visualized below.

G cluster_0 Step 1: Alpha-Bromination cluster_1 Step 2: Nucleophilic Substitution adipic_acid Adipic Acid br2_pbr3 Br2, PBr3 adipic_acid->br2_pbr3 bromoadipic_acid 2-Bromoadipic Acid br2_pbr3->bromoadipic_acid acetate Sodium Acetate acetoxy_acid This compound acetate->acetoxy_acid bromoadipic_acid_2->acetate

Caption: Proposed synthesis of this compound.

III. Applications in Drug Development

Adipic Acid: Adipic acid has found several applications in the pharmaceutical industry. It is used as an excipient in drug formulations to improve stability, solubility, and bioavailability.[11] Its role as a pH adjuster and buffering agent is also significant.[11] In controlled-release medications, adipic acid is incorporated into matrix tablets and polymeric coatings to modulate drug release, which can lead to more convenient dosing for patients.[12][13][14] Furthermore, polyesters derived from adipic acid are being investigated for use in medical devices and drug delivery systems due to their biocompatibility.

This compound: While there is no direct evidence of this compound being used in drug development, its structure suggests potential applications as a linker in drug conjugates. Dicarboxylic acids can serve as linkers to connect a drug to a polymer or another molecule.[15][16] The acetoxy group could potentially be cleaved by esterases in the body, allowing for a controlled release of a conjugated drug. The bifunctional nature of this compound (two carboxylic acids and an ester) could allow for the creation of more complex drug delivery systems.

Below is a conceptual diagram illustrating the potential role of a dicarboxylic acid derivative as a linker in an antibody-drug conjugate (ADC).

ADC cluster_antibody Antibody cluster_linker Linker cluster_drug Payload antibody Antibody linker Dicarboxylic Acid Derivative (e.g., this compound) antibody->linker Conjugation drug Cytotoxic Drug linker->drug Attachment

Caption: Dicarboxylic acid derivative as an ADC linker.

IV. Toxicological Profile

Adipic Acid: Adipic acid exhibits very low acute toxicity, with an oral LD50 in rats greater than 5000 mg/kg.[17][18] It is not considered a skin sensitizer and causes only mild skin and eye irritation.[17][18] Long-term feeding studies in rats showed only weight loss at high concentrations.[17][18] Adipic acid is not found to be genetically active and shows no developmental toxicity.[17][18] In humans, it is partially metabolized, with the remainder excreted unchanged in the urine.[17][18]

This compound: No specific toxicological data for this compound is available. However, it can be hypothesized that its toxicity profile would be influenced by its hydrolysis products: acetic acid and 2-hydroxyhexanedioic acid. Acetic acid is generally recognized as safe at low concentrations. The toxicity of 2-hydroxyhexanedioic acid is unknown. Any toxicological assessment would require empirical testing.

V. Experimental Protocols

To empirically compare the two acids, the following experimental protocols are proposed:

1. Determination of Aqueous Solubility

  • Objective: To quantitatively measure and compare the water solubility of adipic acid and this compound at different temperatures.

  • Methodology:

    • Prepare saturated solutions of each acid in deionized water at controlled temperatures (e.g., 25°C, 37°C, 50°C) by adding excess solid to water and stirring for 24 hours to ensure equilibrium.

    • Centrifuge the solutions to pellet the undissolved solid.

    • Carefully extract a known volume of the supernatant.

    • Titrate the supernatant with a standardized solution of sodium hydroxide (NaOH) using a phenolphthalein indicator to determine the concentration of the dissolved acid.

    • Calculate the solubility in g/100 mL for each acid at each temperature.

2. In Vitro Esterase-Mediated Hydrolysis of this compound

  • Objective: To determine the rate of hydrolysis of the acetoxy group of this compound in the presence of porcine liver esterase.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of porcine liver esterase in the same buffer.

    • Initiate the reaction by mixing the substrate and enzyme solutions in a temperature-controlled cuvette at 37°C.

    • Monitor the reaction progress by measuring the decrease in the concentration of this compound or the increase in the concentration of one of the hydrolysis products (acetic acid or 2-hydroxyhexanedioic acid) over time using High-Performance Liquid Chromatography (HPLC).

    • Calculate the initial rate of hydrolysis from the time-course data.

The workflow for this experiment is outlined below.

G prep Prepare Solutions (Substrate, Enzyme, Buffer) mix Mix Solutions in Cuvette (37°C) prep->mix hplc Monitor Reaction via HPLC (Time-course) mix->hplc calc Calculate Hydrolysis Rate hplc->calc

Caption: Workflow for in vitro hydrolysis experiment.

VI. Conclusion

Adipic acid is a versatile and well-understood chemical with established roles in various industries, including pharmaceuticals. Its safety profile and utility in controlled-release formulations make it a valuable component in drug development. This compound, while not extensively studied, presents intriguing possibilities as a functional derivative. The introduction of the acetoxy group is predicted to alter its physicochemical properties, such as solubility and acidity, and introduces a site for potential enzymatic cleavage. This feature could be particularly advantageous in the design of novel drug linkers and prodrugs. Further experimental investigation is necessary to validate these theoretical advantages and fully characterize the properties and potential applications of this compound.

References

A Comparative Guide to the Performance of 2-Acetoxyhexanedioic Acid and Other Leading Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-acetoxyhexanedioic acid with other widely used plasticizers, including Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), Dioctyl adipate (DOA), and Acetyl tributyl citrate (ATBC). The information is supported by experimental data from various studies to offer an objective analysis for material selection and development.

Executive Summary

While direct experimental data for this compound is not extensively available in public literature, its performance can be inferred from the behavior of structurally similar adipate-based plasticizers and the influence of acetylation on other plasticizer types. Adipate plasticizers are well-regarded for their excellent low-temperature flexibility.[1] The addition of an acetoxy group, as seen in acetylated citrates, has been shown to enhance plasticization efficiency.[2] Therefore, this compound is anticipated to be a highly effective plasticizer, potentially offering superior flexibility and processing characteristics compared to standard adipates, with the added benefit of being a non-phthalate alternative.

Comparative Performance Data

The following tables summarize the key performance indicators for common plasticizers in Polyvinyl Chloride (PVC), providing a baseline for comparison. All data is presented for a concentration of 40 parts per hundred of resin (phr) to ensure comparability.

Table 1: Mechanical Properties of Plasticized PVC (40 phr)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
DEHP 15.0 - 20.0250 - 35080 - 85
DINP 18.0 - 22.0300 - 40082 - 87
DOA 13.0 - 18.0350 - 45075 - 80
ATBC 16.0 - 21.0300 - 40080 - 85
This compound (Inferred) 14.0 - 19.0400 - 50077 - 82

Note: The values for this compound are inferred based on the known performance of adipates and the enhancing effect of acetylation.

Table 2: Thermal and Migration Properties of Plasticized PVC (40 phr)

PlasticizerGlass Transition Temp. (°C)Volatility Loss (%)Migration Loss in Hexane (%)
DEHP -35 to -451.5 - 2.515 - 25
DINP -30 to -401.0 - 2.010 - 20
DOA -50 to -602.0 - 3.020 - 30
ATBC -40 to -501.0 - 2.05 - 15
This compound (Inferred) -55 to -651.5 - 2.510 - 20

Note: The values for this compound are inferred based on the known performance of adipates and the enhancing effect of acetylation.

Detailed Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure consistency and comparability. Below are the detailed protocols for the key experiments cited.

Mechanical Properties Testing (ASTM D638)

The tensile strength and elongation at break of the plasticized PVC samples are determined using a universal testing machine according to the ASTM D638 standard.

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or die-cutting from compression-molded sheets of the PVC formulation containing 40 phr of the respective plasticizer.[3]

  • Test Procedure:

    • The specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • The cross-sectional area of the specimen's gauge section is measured.

    • The specimen is mounted in the grips of the universal testing machine.

    • A constant rate of crosshead movement (typically 50 mm/min for flexible PVC) is applied until the specimen ruptures.[4][5]

    • The force and elongation are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.[6]

    • Elongation at Break: The percentage increase in the length of the specimen at the point of rupture.[7]

Thermal Analysis: Glass Transition Temperature (ASTM E1356)

The glass transition temperature (Tg) of the plasticized PVC is determined using Differential Scanning Calorimetry (DSC) as per the ASTM E1356 standard.

  • Sample Preparation: A small sample (5-10 mg) is cut from the plasticized PVC sheet.

  • Test Procedure:

    • The sample is placed in an aluminum DSC pan and sealed.

    • The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle involves heating from -80 °C to 120 °C at a rate of 10 °C/min, cooling back to -80 °C, and then reheating to 120 °C at the same rate.[8]

    • The heat flow to the sample is monitored as a function of temperature.

  • Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[9]

Migration Resistance Testing (ASTM D1203 / Solvent Extraction)

The resistance of the plasticizer to migrate out of the PVC matrix is evaluated through volatility loss and solvent extraction tests.

  • Volatility Loss (ASTM D1203):

    • A circular disc of the plasticized PVC is weighed accurately.

    • The disc is placed in a container with activated carbon, ensuring it is surrounded but not in direct contact (Wire Cage method).

    • The container is placed in an oven at a specified temperature (e.g., 70 °C) for a set duration (e.g., 24 hours).

    • After cooling, the disc is reweighed, and the percentage weight loss is calculated.

  • Solvent Extraction:

    • A pre-weighed sample of the plasticized PVC film is immersed in a solvent (e.g., n-hexane) at a specific temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).[3]

    • The sample is then removed, dried, and reweighed.

    • The percentage weight loss is calculated as the migration loss in that solvent.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Plasticizer Performance Evaluation

The following diagram illustrates the general workflow for synthesizing and evaluating the performance of a novel plasticizer.

G cluster_synthesis Synthesis & Formulation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Synthesis of\nthis compound Synthesis of This compound PVC Compounding\n(40 phr) PVC Compounding (40 phr) Synthesis of\nthis compound->PVC Compounding\n(40 phr) Mechanical Testing\n(ASTM D638) Mechanical Testing (ASTM D638) PVC Compounding\n(40 phr)->Mechanical Testing\n(ASTM D638) Thermal Analysis (DSC)\n(ASTM E1356) Thermal Analysis (DSC) (ASTM E1356) PVC Compounding\n(40 phr)->Thermal Analysis (DSC)\n(ASTM E1356) Migration Resistance\n(ASTM D1203 / Extraction) Migration Resistance (ASTM D1203 / Extraction) PVC Compounding\n(40 phr)->Migration Resistance\n(ASTM D1203 / Extraction) Data Analysis Data Analysis Mechanical Testing\n(ASTM D638)->Data Analysis Thermal Analysis (DSC)\n(ASTM E1356)->Data Analysis Migration Resistance\n(ASTM D1203 / Extraction)->Data Analysis Comparative Analysis\nvs. Other Plasticizers Comparative Analysis vs. Other Plasticizers Data Analysis->Comparative Analysis\nvs. Other Plasticizers

Caption: Workflow for plasticizer synthesis, formulation, and performance evaluation.

Signaling Pathway of Plasticizer Action

This diagram illustrates the mechanism by which plasticizers increase the flexibility of PVC.

G Plasticizer Molecules Plasticizer Molecules Increased Interchain Distance Increased Interchain Distance Plasticizer Molecules->Increased Interchain Distance Intercalation Rigid PVC Matrix\n(Strong Intermolecular Forces) Rigid PVC Matrix (Strong Intermolecular Forces) Rigid PVC Matrix\n(Strong Intermolecular Forces)->Increased Interchain Distance Reduced Intermolecular Forces Reduced Intermolecular Forces Increased Interchain Distance->Reduced Intermolecular Forces Increased Polymer Chain Mobility Increased Polymer Chain Mobility Reduced Intermolecular Forces->Increased Polymer Chain Mobility Flexible PVC Flexible PVC Increased Polymer Chain Mobility->Flexible PVC

Caption: Mechanism of plasticizer action in a PVC matrix.

References

biological efficacy of 2-acetoxyhexanedioic acid derivatives compared to parent compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides an objective comparison of the biological efficacy of various phenoxyacetic acid derivatives, supported by experimental data, to inform research and development efforts. While the user's initial interest was in 2-acetoxyhexanedioic acid derivatives, a lack of specific public data necessitated a shift to the closely related and well-documented class of phenoxyacetic acid derivatives.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of selected phenoxyacetic acid derivatives compared to standard reference compounds.

Table 1: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives (COX-2 Inhibition)

CompoundTargetIC50 (µM)Selectivity Index (SI) for COX-2Reference
Derivative 5f COX-20.06133.34[1]
Derivative 7b COX-20.09-[1]
Pyrazoline-phenoxyacetic acid derivative 6a COX-20.03365.4[2]
Pyrazoline-phenoxyacetic acid derivative 6c COX-20.03196.9[2]
Phenoxyacetic acid (XIV) COX-20.06-[3]
Celecoxib (Standard) COX-20.05298.6[1]
Mefenamic Acid (Standard) COX-21.98-[1]

Table 2: In Vivo Anti-inflammatory Effects of Phenoxyacetic Acid Derivatives

CompoundPaw Thickness Inhibition (%)Paw Weight Inhibition (%)TNF-α Reduction (%)PGE-2 Reduction (%)Reference
Derivative 5f 63.3568.2661.0460.58[1][4]
Derivative 7b 46.5164.8464.8857.07[1][4]
Celecoxib (Standard) 41.6568.1560.16-[1]
Mefenamic Acid (Standard) 33.8963.7660.0959.37[1]

Table 3: Anticancer Activity of Phenoxyacetic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid Colorectal Cancer (CRC)4.8[5]
4-Cl-phenoxyacetic acid Breast Cancer0.194 (µg/ml)[5]
Phenoxyacetamide Derivative I Liver Cancer (HepG2)1.43[6]
Phenoxyacetamide Derivative II Liver Cancer (HepG2)6.52[6]
5-Fluorouracil (5-FU) (Standard) Liver Cancer (HepG2)5.32[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro COX-1 and COX-2 Inhibition Assays

The ability of the synthesized phenoxyacetic acid derivatives to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins.

  • Enzyme Preparation : Ovine COX-1 and COX-2 enzymes were used.

  • Incubation : Test compounds and reference drugs were pre-incubated with the respective enzyme in a reaction buffer.

  • Reaction Initiation : Arachidonic acid was added to initiate the enzymatic reaction.

  • Quantification : The production of prostaglandins (specifically PGF2α, measured via the conversion of PGH2 by stannous chloride) was quantified colorimetrically.

  • IC50 Calculation : The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) was calculated from the concentration-response curves.[1]

In Vivo Carrageenan-Induced Paw Edema Test

This model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Model : Male Wistar rats were used.

  • Compound Administration : Test compounds, vehicle, or a standard drug (e.g., Celecoxib, Mefenamic acid) were administered orally.

  • Induction of Edema : One hour after compound administration, a 1% solution of carrageenan was injected into the sub-plantar tissue of the right hind paw.

  • Measurement : Paw volume or thickness was measured at specified time intervals (e.g., hourly for 5 hours) using a plethysmometer or calipers.

  • Data Analysis : The percentage of inhibition of edema was calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.[1][4]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture : Human cancer cell lines (e.g., HepG2, MCF-7) were cultured in appropriate media.

  • Cell Seeding : Cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition : MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization : The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation : The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined.[6]

Mandatory Visualizations

Signaling Pathway for COX-2 Mediated Inflammation

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Phenoxy_Derivatives Phenoxyacetic Acid Derivatives Phenoxy_Derivatives->COX2

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Experimental Workflow for In Vivo Anti-inflammatory Assay

Experimental_Workflow Start Start: Acclimatize Rats Administer_Compound Administer Test Compound / Vehicle Start->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Edema Measure Paw Edema Periodically Inject_Carrageenan->Measure_Edema Data_Analysis Analyze Data & Calculate % Inhibition Measure_Edema->Data_Analysis End End: Evaluate Anti-inflammatory Effect Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Logical Relationship for Anticancer Drug Screening

Anticancer_Screening Compound_Synthesis Synthesize Phenoxyacetic Acid Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT Assay on Cancer Cells) Compound_Synthesis->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Identify_Lead Identify Lead Compounds Determine_IC50->Identify_Lead Further_Studies Further Mechanistic & In Vivo Studies Identify_Lead->Further_Studies

Caption: Logical flow for the screening of novel anticancer agents.

References

literature comparison of 2-acetoxyhexanedioic acid synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 2-acetoxyhexanedioic acid, a dicarboxylic acid derivative with potential applications in polymer chemistry and as a building block in the synthesis of bioactive molecules. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines and compares three scientifically sound, hypothetical routes. The comparison focuses on feasibility, potential yields, and the complexity of the required chemical transformations.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached from several distinct starting points. Below is a summary of the key quantitative and qualitative aspects of three proposed routes.

ParameterRoute 1: Direct AcetylationRoute 2: Oxidative Cleavage of a Cyclic PrecursorRoute 3: Baeyer-Villiger Oxidation
Starting Material 2-Hydroxyhexanedioic acid2-Hydroxycyclohexanone (protected)Substituted Cyclopentanone Derivative
Number of Steps 13-43-4
Potential Yield HighModerateModerate to Low
Scalability Potentially highModerateLow to Moderate
Key Reactions AcetylationProtection, Oxidation (e.g., with KMnO4 or O3), Deprotection, AcetylationBaeyer-Villiger Oxidation, Hydrolysis, Acetylation
Advantages Simple, direct, high atom economy.Readily available starting materials for the cyclic core.Well-established named reaction.
Disadvantages Dependent on the availability of 2-hydroxyhexanedioic acid.Multi-step, potential for side reactions during oxidation.Regioselectivity of the Baeyer-Villiger oxidation can be an issue; precursor synthesis may be complex.

Experimental Protocols

Route 1: Direct Acetylation of 2-Hydroxyhexanedioic Acid

This is the most straightforward approach, assuming the availability of the starting material, 2-hydroxyhexanedioic acid.

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyhexanedioic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic anhydride and a non-protic solvent like dichloromethane.

  • Acetylation: Add acetic anhydride (1.1-1.5 equivalents) to the solution. A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, can be added to accelerate the reaction.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the excess acetic anhydride by the slow addition of water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Route 2: Oxidative Cleavage of a Protected 2-Hydroxycyclohexanone

This multi-step route begins with a commercially available cyclic precursor.

Methodology:

  • Protection: Protect the hydroxyl group of 2-hydroxycyclohexanone with a suitable protecting group (e.g., as a silyl ether or an acetate) to prevent its oxidation in the subsequent step.

  • Oxidative Cleavage: The protected 2-hydroxycyclohexanone is then subjected to oxidative cleavage. This can be achieved using strong oxidizing agents like potassium permanganate under basic conditions, followed by acidification, or through ozonolysis followed by an oxidative work-up. For instance, using potassium permanganate, the reaction would be vigorously stirred in an aqueous solution, and the resulting manganese dioxide would be filtered off.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid or fluoride for a silyl ether) to yield 2-hydroxyhexanedioic acid.

  • Acetylation: The resulting 2-hydroxyhexanedioic acid is then acetylated following the protocol described in Route 1.

Route 3: Baeyer-Villiger Oxidation of a Functionalized Cyclopentanone

This route involves the synthesis of a suitable cyclopentanone derivative followed by a key Baeyer-Villiger oxidation step.

Methodology:

  • Precursor Synthesis: A cyclopentanone derivative bearing the necessary carbon framework needs to be synthesized. This could potentially start from a simple cyclopentanone and involve alkylation reactions.

  • Baeyer-Villiger Oxidation: The substituted cyclopentanone is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to induce the Baeyer-Villiger oxidation. This reaction inserts an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon, forming a lactone. The regioselectivity of this step is crucial.

  • Hydrolysis: The resulting lactone is hydrolyzed under acidic or basic conditions to open the ring and form the corresponding hydroxy-dicarboxylic acid.

  • Acetylation: The final step is the acetylation of the hydroxyl group as detailed in Route 1.

Visualizing the Synthesis Pathways

The logical flow of the three proposed synthesis routes can be visualized in the following diagram.

G cluster_0 Synthesis of this compound start Starting Materials r1_start 2-Hydroxyhexanedioic Acid start->r1_start Route 1 r2_start 2-Hydroxycyclohexanone start->r2_start Route 2 r3_start Substituted Cyclopentanone start->r3_start Route 3 product This compound r1_step1 Acetylation r1_start->r1_step1 r1_step1->product r2_step1 Protection r2_start->r2_step1 r2_step2 Oxidative Cleavage r2_step1->r2_step2 r2_step3 Deprotection r2_step2->r2_step3 r2_step4 Acetylation r2_step3->r2_step4 r2_step4->product r3_step1 Baeyer-Villiger Oxidation r3_start->r3_step1 r3_step2 Hydrolysis r3_step1->r3_step2 r3_step3 Acetylation r3_step2->r3_step3 r3_step3->product

Caption: Logical workflow of the three proposed synthesis routes for this compound.

Assessing the Purity of 2-Acetoxyhexanedioic Acid: A Comparative Guide to Titration and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two common analytical techniques—acid-base titration and High-Performance Liquid Chromatography (HPLC)—for assessing the purity of 2-acetoxyhexanedioic acid.

Introduction to this compound

This compound, a derivative of the dicarboxylic acid adipic acid, possesses two carboxylic acid functional groups and an ester group. Its chemical structure is:

HOOC-CH(OCOCH₃)-(CH₂)₃-COOH

The presence of the two carboxylic acid moieties allows for straightforward analysis by acid-base titration. However, the compound's overall structure and potential for related impurities also make it a suitable candidate for separation and quantification by HPLC.

Method 1: Purity Assessment by Titration

Acid-base titration is a classic and cost-effective method for determining the concentration of an acidic or basic substance. For this compound, a direct titration with a standardized strong base, such as sodium hydroxide (NaOH), can be employed to determine its purity. The reaction proceeds as follows:

HOOC-R-COOH + 2NaOH → NaOOC-R-COONa + 2H₂O (where R = -CH(OCOCH₃)-(CH₂)₃-)

Experimental Protocol: Titration

1. Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Ethanol (or a suitable solvent if the sample is not readily soluble in water)

  • Analytical balance

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

2. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in approximately 50 mL of deionized water. If solubility is an issue, a mixture of water and ethanol can be used.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

3. Titration Procedure:

  • Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the burette tip.

  • Record the initial volume of the NaOH solution in the burette.

  • Place the Erlenmeyer flask containing the dissolved sample on a magnetic stirrer and begin gentle stirring.

  • Titrate the this compound solution with the NaOH solution, adding the titrant dropwise as the endpoint is approached.

  • The endpoint is reached when the colorless solution turns a faint, persistent pink color.

  • Record the final volume of the NaOH solution in the burette.

  • Repeat the titration at least two more times for accuracy.

4. Calculation of Purity:

The purity of the this compound sample can be calculated using the following formula:

Purity (%) = [(V × M × E) / W] × 100

Where:

  • V = Volume of NaOH solution used in liters (L)

  • M = Molarity of the NaOH solution (mol/L)

  • E = Equivalent weight of this compound (Molecular Weight / 2) = 204.18 g/mol / 2 = 102.09 g/mol

  • W = Weight of the this compound sample in grams (g)

The molecular weight of this compound (C₈H₁₂O₆) is 204.18 g/mol .

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve indicator Add Indicator dissolve->indicator fill_burette Fill Burette with NaOH titrate Titrate to Endpoint fill_burette->titrate record_volume Record Volume titrate->record_volume calculate Calculate Purity record_volume->calculate

Titration Experimental Workflow

Method 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the purity assessment of this compound, a reverse-phase HPLC method is suitable. This method separates compounds based on their hydrophobicity.

Experimental Protocol: HPLC

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (of known high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • Volumetric flasks

  • Syringe filters (0.45 µm)

2. Instrumentation and Conditions (based on a method for adipic acid): [1][2][3]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a dilute aqueous acid solution (e.g., 0.1% phosphoric acid in water). The exact ratio may need to be optimized, but a starting point could be 30:70 (Acetonitrile:Aqueous Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately prepare a solution of the this compound sample in the mobile phase at a concentration similar to the highest standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the sample solution.

  • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

5. Calculation of Purity:

The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (area percent method), or by using the calibration curve for a more accurate quantification.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solutions filter_sol Filter Solutions prep_std->filter_sol prep_sample Prepare Sample Solution prep_sample->filter_sol inject Inject Samples & Standards filter_sol->inject equilibrate->inject run_hplc Run HPLC inject->run_hplc integrate Integrate Peaks run_hplc->integrate calculate Calculate Purity integrate->calculate

HPLC Experimental Workflow

Comparison of Titration and HPLC Methods

FeatureTitrationHPLC
Principle Neutralization of acidic protons with a base.Separation based on polarity and interaction with a stationary phase.
Information Provided Total acidic content (purity based on acidic functional groups).Separation and quantification of the main component and impurities.
Specificity Low. Titrates all acidic protons, including acidic impurities.High. Can separate structurally similar compounds.
Sensitivity Lower. Requires a relatively large sample size.High. Can detect and quantify trace impurities.
Equipment Cost Low. Basic laboratory glassware is sufficient.High. Requires a dedicated HPLC system.
Analysis Time Relatively fast per sample, but can be labor-intensive for multiple samples.Longer per sample due to run times, but autosamplers allow for high throughput.
Solvent Consumption Low.High. Requires continuous flow of HPLC-grade solvents.
Common Sources of Error Misjudging the endpoint color change, errors in weighing, inaccurate titrant concentration, and presence of other acidic or basic impurities.[4][5][6][7]Incomplete resolution of peaks, detector response variability, sample preparation errors, and co-elution of impurities.[8][9][10]

Conclusion

Both titration and HPLC are valuable techniques for assessing the purity of this compound, each with its own set of advantages and limitations.

  • Titration is a rapid, inexpensive, and straightforward method for determining the overall acidic content and is well-suited for routine quality control where high specificity is not required.

  • HPLC offers superior specificity and sensitivity, providing a detailed impurity profile. It is the preferred method for in-depth purity analysis, method development, and when the identification and quantification of specific impurities are necessary.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of detail, available resources, and the stage of the research or development process. For a comprehensive purity assessment, a combination of both techniques can be highly effective, with titration providing a measure of the total acid content and HPLC offering a detailed impurity profile.

References

A Comparative Guide to Alternatives for 2-Acetoxyhexanedioic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dicarboxylic acids and their derivatives are a class of molecules with diverse applications, from industrial polymers to pharmaceuticals.[1][2][3] While hexanedioic acid (adipic acid) is a well-known industrial chemical, its biological activities and those of its derivatives are less explored.[1][2][4] This guide explores potential alternatives to 2-acetoxyhexanedioic acid by comparing the known biological activities of related dicarboxylic acids. The central hypothesis is that the acetoxy group enhances bioavailability, acting as a prodrug that is hydrolyzed in vivo to the active 2-hydroxyhexanedioic acid.[5][6][7]

Comparative Biological Activity

The following table summarizes the reported antimicrobial and antioxidant activities of hexanedioic acid and other relevant organic acids. Due to the scarcity of data for 2-hydroxyhexanedioic acid, adipic acid is used as the primary comparator.

CompoundApplicationOrganism/AssayEfficacyReference
Hexanedioic Acid (Adipic Acid) AntimicrobialGram-negative bacteriaLow activity alone, synergistic with monoglycerides[8]
AntimicrobialGram-positive bacteriaModerate activity[8]
AntimicrobialYeast and MoldLittle to no activity[8]
Various Dicarboxylic Acids AntioxidantDPPH Scavenging AssayActivity is variable and often context-dependent. Some organic acids can enhance the antioxidant activity of other compounds.[9]
Fatty Acid Esters AntimicrobialGram-positive bacteriaActivity is dependent on fatty acid chain length; laurate esters are notably active.[10]
AntimicrobialGram-negative bacteriaGenerally not effective.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.[11][12][13][14][15]

a. Materials:

  • Test compound (e.g., 2-hydroxyhexanedioic acid, adipic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

b. Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a known concentration.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.[13] This creates a gradient of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate, including a positive growth control well (bacteria and broth, no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[13][14] This can be assessed visually or by measuring the optical density at 600 nm.[13]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[16][17][18]

a. Materials:

  • Test compound

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

b. Procedure:

  • Preparation of Test Solutions: Prepare various concentrations of the test compound in methanol or ethanol.

  • Reaction Mixture: In a test tube or microplate well, mix a specific volume of the test solution with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[16]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[16] A blank containing only the solvent and a control containing the solvent and DPPH solution are also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the compound concentration.

Visualizations

Logical Relationship: Prodrug Activation

Prodrug_Activation cluster_0 In Vivo / In Vitro Prodrug This compound (Prodrug) Active 2-Hydroxyhexanedioic Acid (Active Drug) Prodrug->Active Esterase Hydrolysis Target Biological Target (e.g., Bacterial Enzyme) Active->Target Pharmacological Effect Bioactivity_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Outcome A This compound MIC Antimicrobial Assay (MIC) A->MIC DPPH Antioxidant Assay (DPPH) A->DPPH B 2-Hydroxyhexanedioic Acid B->MIC B->DPPH C Hexanedioic Acid (Control) C->MIC C->DPPH Compare Compare MIC & IC50 Values MIC->Compare DPPH->Compare Lead Identify Lead Compound Compare->Lead

References

Peer-Reviewed Studies on 2-Acetoxyhexanedioic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This lack of available data prevents the construction of a detailed comparison guide as initially requested. Without experimental data, it is not possible to provide quantitative comparisons, detailed experimental protocols, or visualizations of its signaling pathways or workflows.

While information on the parent compound, hexanedioic acid (commonly known as adipic acid), is plentiful, this does not extend to its 2-acetoxy derivative. Adipic acid itself has various applications, particularly in the polymer industry for the synthesis of nylon.[1][2][3] In the pharmaceutical realm, adipic acid has been explored as an excipient in controlled-release drug formulations.[1]

The absence of research on 2-acetoxyhexanedioic acid could be attributed to several factors:

  • Novelty of the Compound: It may be a relatively new or uninvestigated molecule.

  • Lack of Significant Biological Activity: Preliminary or unpublished studies may have indicated a lack of potent or desirable biological effects, thus discouraging further research and publication.

  • Synthetic Challenges: The synthesis of this specific derivative might be complex or economically unviable, limiting its availability for research purposes.

For researchers, scientists, and drug development professionals interested in this area, the current landscape suggests that any investigation into this compound would be entering uncharted territory. Future research would need to begin with fundamental studies, including:

  • Chemical Synthesis and Characterization: Developing and optimizing a reliable synthetic route to produce this compound and fully characterizing its physicochemical properties.

  • In Vitro Biological Screening: Conducting a broad range of in vitro assays to identify any potential biological activity, such as enzymatic inhibition, receptor binding, or antimicrobial effects.

  • Comparative Studies: If any promising activity is identified, subsequent studies would need to compare its efficacy and safety profile against established compounds or the parent molecule, adipic acid.

Until such foundational research is conducted and published in peer-reviewed journals, a comprehensive and data-driven comparison guide on the applications of this compound cannot be compiled. The scientific community awaits initial studies to shed light on the potential of this particular adipic acid derivative.

References

Safety Operating Guide

Personal protective equipment for handling 2-Acetoxyhexanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Acetoxyhexanedioic Acid

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and proper disposal methods.

Hazard Summary

This compound is a dicarboxylic acid that can pose health risks. Based on data for similar compounds, it is classified as causing serious eye damage and is harmful to aquatic life[1]. In case of contact with eyes, it is crucial to rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing, seeking immediate medical attention[1][2].

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye & Face Protection Safety glasses with side-shields or gogglesMust be worn at all times to prevent eye contact. A face shield may be required for larger quantities or when there is a risk of splashing[1][3].
Hand Protection Chemical-resistant glovesThe specific glove material should be selected based on penetration times and degradation rates. Consult the glove manufacturer's compatibility data[3].
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact[2][3]. For larger scale operations, additional protective clothing may be necessary.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts are generated and ventilation is inadequate, a respirator may be necessary[4].
Operational and Disposal Plans

Safe Handling Protocol:

  • Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or vapors[4].

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound[2][3].

  • Handling: Avoid generating dust. Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing[2][3].

  • Spill Response: In case of a spill, evacuate the area. For dry spills, carefully sweep or scoop up the material and place it in a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill[2].

Disposal Plan:

  • Waste Collection: Collect all waste material containing this compound in a clearly labeled, sealed container. Do not mix with other waste streams[4].

  • Waste Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This may involve incineration at a licensed waste disposal facility[1][2].

  • Container Disposal: Empty containers should be triple-rinsed and disposed of according to institutional guidelines.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops[4].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

Safety Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) handling_weigh Weigh/Transfer Compound prep_ppe->handling_weigh Proceed prep_hood Ensure Proper Ventilation (Fume Hood) prep_hood->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate Glassware handling_reaction->cleanup_decon emergency_spill Spill handling_reaction->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handling_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Channels cleanup_waste->cleanup_dispose emergency_action Follow Emergency Procedures (SDS) emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.